Hu7691
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22ClF3N4O |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1 |
InChI Key |
WHVFOLXIIVBJTJ-ICCPGPOKSA-N |
Isomeric SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F.Cl |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hu7691: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel, orally bioavailable, pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies. As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of all three isoforms of Akt (Akt1, Akt2, and Akt3).[1] By binding to the kinase domain of Akt, this compound prevents its phosphorylation and subsequent activation. This blockade of Akt signaling leads to the downstream modulation of numerous effector proteins involved in critical cellular processes. The inactivation of the Akt pathway is a key driver of the anti-proliferative and differentiation-inducing effects observed in cancer cells treated with this compound.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87-MG | Glioblastoma | 0.6 - 27 |
| U251 | Glioblastoma | 0.6 - 27 |
| A549 | Lung Cancer | 0.6 - 27 |
| HepG2 | Hepatocellular Carcinoma | 0.6 - 27 |
| HT-29 | Colorectal Cancer | 0.6 - 27 |
| KHOS | Osteosarcoma | 0.6 - 27 |
| MDA-MB-231 | Breast Cancer | 0.6 - 27 |
| PC3 | Prostate Cancer | 0.6 - 27 |
| SKOV3 | Ovarian Cancer | 0.6 - 27 |
| Neuro2a | Neuroblastoma | 2.73 - 18.0 |
| IMR-32 | Neuroblastoma | 2.73 - 18.0 |
| SK-N-BE(2) | Neuroblastoma | 2.73 - 18.0 |
| SK-N-DZ | Neuroblastoma | 2.73 - 18.0 |
| CHP-126 | Neuroblastoma | 2.73 - 18.0 |
| SK-N-SH | Neuroblastoma | 2.73 - 18.0 |
Data sourced from multiple human tumor cell lines.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume at Day 17 (mm³) (mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (i.g.) | 5 days/week for 17 days | 2416 ± 432 | - |
| This compound | 40 | Oral (i.g.) | 5 days/week for 17 days | Not specified | Not specified |
| This compound | 80 | Oral (i.g.) | 5 days/week for 17 days | 1079 ± 318 | 55.4 |
| ATRA | 80 | Oral (i.g.) | 5 days/week for 17 days | Not specified | Not specified |
SEM: Standard Error of the Mean. ATRA: All-trans-retinoic acid (positive control).[2][4]
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Administration Route | T1/2 (hours) | Cmax (ng/mL) | AUC (ng/mL·h) |
| Rat | 15 | Oral | 8.68 | 171.17 | 2820.64 |
| Rat | 2 | IV | 6.24 | 207.52 | 532.87 |
| Beagle Dog | 20 | Oral | 16.7 | 905.65 | 36303 |
T1/2: Half-life, Cmax: Maximum plasma concentration, AUC: Area under the curve.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits Akt, blocking downstream signaling and promoting anti-cancer effects.
Caption: A typical workflow for preclinical evaluation of this compound's anti-cancer activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Cancer cell lines are seeded into 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound is serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium in the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, the medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Plates are washed five times with deionized water and air-dried.
-
Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
-
Absorbance Measurement:
-
Unbound SRB is removed by washing four times with 1% acetic acid.
-
Plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.
-
The absorbance is read at 515 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide - PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment and Harvesting:
-
Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.
-
Both adherent and floating cells are collected by trypsinization and centrifugation.
-
-
Staining:
-
Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
400 µL of 1X binding buffer is added to each sample.
-
Samples are analyzed by flow cytometry within 1 hour.
-
FITC and PI fluorescence are detected.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
This technique is used to measure the levels of total and phosphorylated proteins in the Akt signaling pathway.
-
Protein Extraction:
-
Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β, and other proteins of interest overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
-
Neuroblastoma Differentiation Assay (Neurite Outgrowth)
This assay assesses the ability of this compound to induce a differentiated phenotype in neuroblastoma cells.
-
Cell Seeding and Treatment:
-
Neuroblastoma cells are seeded in plates suitable for imaging (e.g., 96-well black-walled, clear-bottom plates).
-
After attachment, cells are treated with this compound or a positive control (e.g., ATRA).
-
-
Immunofluorescence Staining:
-
After the treatment period, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS.
-
Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
Neurite length and the number of neurite-bearing cells are quantified using image analysis software.
-
Conclusion
This compound is a potent and selective pan-Akt inhibitor with a clear mechanism of action centered on the disruption of the PI3K/Akt/mTOR signaling pathway. Preclinical data robustly supports its anti-proliferative and differentiation-inducing effects in a range of cancer models, particularly in neuroblastoma. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of targeting the Akt pathway with novel inhibitors like this compound. Further investigation in clinical trials will be crucial to fully elucidate its efficacy and safety profile in cancer patients.
References
The Signaling Pathway of Hu7691: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hu7691 is a novel and potent pan-Akt inhibitor that has demonstrated significant anti-tumor efficacy, particularly in neuroblastoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical axis in regulating cell proliferation, survival, and differentiation. By targeting Akt, this compound effectively induces differentiation in neuroblastoma cells, leading to a reduction in cell proliferation without causing significant apoptosis. This technical guide provides a comprehensive overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
The PI3K/Akt/mTOR Signaling Pathway and the Role of this compound
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1]
Akt, a serine/threonine kinase, exists in three isoforms (Akt1, Akt2, and Akt3) and acts as a central node in this pathway.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then serves as a docking site for Akt, leading to its translocation to the cell membrane and subsequent phosphorylation and activation.[1]
Activated Akt then phosphorylates a wide array of downstream substrates, including proline-rich Akt substrate of 40 kDa (PRAS40) and glycogen synthase kinase 3 beta (GSK-3β), which in turn regulate various cellular functions.[2]
This compound functions as a pan-Akt inhibitor, meaning it targets all three isoforms of Akt.[3] By binding to Akt, this compound prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade. This inhibition of the PI3K/Akt/mTOR pathway is the core mechanism through which this compound exerts its anti-cancer effects.[4]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Akt1 | 4.0[2] |
| Akt2 | 97.5[2] |
| Akt3 | 28[2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | IC₅₀ (µM) |
| Neuro2a | 2.73[4] |
| IMR-32 | >20[4] |
| SK-N-BE(2) | 18.0[4] |
| SK-N-DZ | 10.5[4] |
| CHP-126 | 3.55[4] |
| SK-N-SH | 12.3[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's signaling pathway.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the anti-proliferative effect of this compound on neuroblastoma cell lines.
-
Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for 72 hours.
-
Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[4]
Western Blotting
This technique is employed to analyze the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total PRAS40, phospho-PRAS40, total GSK-3β, and phospho-GSK-3β overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Neuroblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Nude mice are subcutaneously injected with neuroblastoma cells (e.g., Neuro2a) in the flank.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally at specified doses (e.g., 40 or 80 mg/kg) daily for a defined period (e.g., 17 days).[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess markers of differentiation.[2]
Conclusion
This compound represents a promising therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway, such as neuroblastoma. Its ability to inhibit all Akt isoforms leads to the suppression of downstream signaling, resulting in cell differentiation and reduced proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Akt inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Hu7691: A Novel Pan-Akt Inhibitor
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3] this compound is an orally active, selective pan-Akt inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, cellular effects, and pharmacokinetic properties. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are included to support further research and development efforts.
Mechanism of Action and Kinase Profile
This compound is a potent, orally bioavailable inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4] It exerts its effect by directly targeting the Akt kinase. The inhibition of Akt leads to a downstream blockade of the PI3K/Akt/mTOR signaling pathway, which is crucial for the growth and survival of many cancer cells.[1][6] This inhibition prevents the phosphorylation of key downstream substrates, including GSK-3β, leading to effects such as cell cycle arrest and the induction of differentiation in certain cancer types like neuroblastoma.[5][7]
Data Presentation: In Vitro Kinase Inhibition
This compound demonstrates high potency against Akt1 and Akt3, with moderate activity against Akt2. Its selectivity has been profiled against a panel of other kinases, showing significantly lower inhibition for most, though notable activity against PKA was observed.[4] A 24-fold selectivity between Akt1 and Akt2 has been reported, which may contribute to a decrease in cutaneous toxicity seen with other Akt inhibitors.[8]
| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |
| Target Kinase | IC₅₀ (nM) |
| Akt1 | 4.0[4] |
| Akt2 | 97.5[4] |
| Akt3 | 28[4] |
| PKA | 11[4] |
| P70S6K | 229[4] |
| ROCK1 | 354[4] |
| PKCη | 629[4] |
| RSK1 | 756[4] |
| SGK | 1009[4] |
Cellular Activity and In Vivo Efficacy
This compound effectively suppresses the proliferation of a broad spectrum of human tumor cell lines and shows lower toxicity towards normal cells.[4] In vivo studies have confirmed its anti-tumor activity in xenograft models, where it inhibits tumor growth in a dose-dependent manner.[4][5]
Data Presentation: Anti-proliferative and Cytotoxic Activity
This compound has a significant inhibitory effect on the growth of at least 18 different human tumor cell lines derived from various tissues.[4] It also demonstrates a potent anti-proliferative and differentiation-inducing effect in neuroblastoma cell lines.[5][7]
| Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines | |
| Cell Line Type | IC₅₀ Range (µM) |
| Various Human Cancers (18 lines including U87-MG, A549, HT-29, PC3) | 0.6 - 27[4] |
| Neuroblastoma (6 lines including Neuro2A, IMR-32, SK-N-BE(2)) | 2.73 - 18.0[5] |
| Table 3: In Vitro Activity of this compound in Non-Malignant Cell Lines | |
| Cell Line | IC₅₀ (µM) |
| HaCaT (Human Keratinocytes) | 15.2[4] |
| HL7702 (Human Normal Liver) | 5.4[4] |
| HPDE6-C7 (Human Pancreatic Duct Epithelial) | 16.1[4] |
Data Presentation: Pharmacokinetic Properties
Pharmacokinetic studies in rats and beagle dogs demonstrate that this compound has good oral bioavailability.[4][5]
| Table 4: Pharmacokinetic Properties of this compound | |||||
| Species | Dose | Route | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng/mL·h) |
| Rat | 15 mg/kg | Oral | 8.68[4] | 171.17[4] | 2820.64[4] |
| Rat | 2 mg/kg | IV | 6.24[4] | 207.52[4] | 532.87[4] |
| Beagle Dog | 20 mg/kg | Oral | 16.7[4] | 905.65[4] | 36303[4] |
Signaling Pathway Analysis
This compound functions by inhibiting Akt, a central node in the PI3K signaling pathway. This action blocks the phosphorylation and activation of numerous downstream targets involved in cell survival and proliferation. Cellular assays confirm that this compound treatment leads to a significant decrease in the phosphorylation of Akt at Serine 473 (S473).[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro Akt Kinase Activity Assay (Non-radioactive)
This protocol outlines a method to determine the IC₅₀ of this compound against Akt isoforms.
Methodology:
-
Plate Preparation: Coat a 96-well microtiter plate with a suitable Akt substrate (e.g., GSK-3 fusion protein). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Kinase Reaction: Add recombinant active Akt1, Akt2, or Akt3 enzyme to the wells, followed by the addition of the diluted this compound or vehicle control (DMSO).
-
Initiation: Start the reaction by adding a solution containing ATP. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and wash the wells. Detect the amount of phosphorylated substrate using an ELISA-based method. This involves sequential incubation with a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Signal Measurement: Add a chromogenic substrate like TMB. Stop the reaction with an acid solution and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot the values against the logarithm of this compound concentration to determine the IC₅₀ value using non-linear regression.[5]
Cell Viability Assay (SRB or MTT/MTS)
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., Neuro2a, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.625 to 20 µmol/L) for 72 hours. Include a vehicle-only control.[5]
-
Cell Staining (SRB Method):
-
After treatment, gently fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[5]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
-
Measurement: Allow plates to air dry completely. Solubilize the protein-bound dye with 10 mM Tris base solution. Measure the optical density on a microplate reader.
-
Analysis: Normalize the absorbance readings to the vehicle-treated cells to calculate the percentage of cell viability. Determine the IC₅₀ value by plotting viability against the log of the inhibitor concentration.[5][10]
Western Blot Analysis
This protocol is used to assess the phosphorylation status of Akt and its downstream targets in cells treated with this compound.
Methodology:
-
Sample Preparation: Culture cells to ~80% confluency and treat with this compound (e.g., 2.25-36 μM) for 24 hours.[4]
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
Electrophoresis: Denature protein samples by boiling in SDS loading buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (S473), anti-total Akt, anti-phospho-GSK-3β) overnight at 4°C.[13]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
In Vivo Tumor Xenograft Model
This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., Neuro2a) into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound orally (i.g.) daily at desired doses (e.g., 40 and 80 mg/kg) for a specified period (e.g., 17-22 days). The control group receives the vehicle (e.g., CMC-Na).[4][5]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, sacrifice the animals, and excise the tumors for weighing and further analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement.[5]
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound is a potent and selective pan-Akt inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its favorable pharmacokinetic profile and efficacy in preclinical models highlight its potential as a clinical candidate for treating cancers with aberrant Akt signaling.[5][6] The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further characterize and advance this compound or similar molecules in the field of targeted cancer therapy. The compound has completed preclinical studies and was approved for clinical trials by the National Medical Products Administration (NMPA) in China.[5][8]
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. content.abcam.com [content.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
The Emergence of Hu7691: A Novel, Potent, and Selective AKT Inhibitor for Neuroblastoma Differentiation Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Hu7691 is a novel, orally bioavailable, and selective inhibitor of the protein kinase B (AKT) signaling pathway, which has demonstrated significant potential in the preclinical setting as a differentiation-inducing agent for neuroblastoma. Discovered through a systematic structure-activity relationship (SAR) study, this compound exhibits potent anti-tumor efficacy in various human tumor xenograft models. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the pivotal assays and visualizations of the associated signaling pathways and workflows are presented to support further research and development efforts in the field of oncology, particularly for pediatric neuroblastoma.
Introduction
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, accounts for a disproportionate number of childhood cancer-related deaths.[1] While current treatment modalities for high-risk neuroblastoma include intensive chemotherapy, surgery, and radiation, there remains a critical need for more effective and less toxic therapeutic options.[1] Differentiation therapy, which aims to induce tumor cells to mature into a less malignant phenotype, represents a promising strategy.[1][2]
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, including neuroblastoma, making it a prime target for therapeutic intervention.[3][5] this compound, a potent and selective pan-AKT inhibitor, was identified from a compound library screening for its ability to induce differentiation in neuroblastoma cells.[1][2] This compound has shown significant anti-proliferative and neurogenesis-inducing effects across multiple neuroblastoma cell lines and has demonstrated in vivo efficacy in xenograft models.[2][6]
This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the this compound compound. It consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes the key biological pathways and experimental workflows.
Discovery and Synthesis of this compound
Discovery
This compound, with the chemical name N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, was discovered through a systematic structure–activity relationship (SAR) study of 196 compounds.[2][7] The optimization process focused on enhancing AKT inhibiting activity, anti-tumor efficacy, kinase specificity, and pharmacokinetic properties while minimizing off-target effects such as hERG channel blocking activity and toxicity.[2][7] This effort led to the identification of this compound as a clinical candidate with high oral bioavailability and significant anti-tumor efficacy in multiple human tumor xenografts.[2] The investigational new drug (IND) application for this compound was approved by the National Medical Products Administration (NMPA).[7][8]
Synthesis
The detailed chemical synthesis of this compound is described in the discovery publication by Che et al. in the Journal of Medicinal Chemistry (2021).[7][8] While the full experimental details are available in the supplementary information of the original article, the synthesis generally involves a multi-step process culminating in the formation of the final benzamide compound.
Mechanism of Action and Signaling Pathway
This compound functions as a pan-AKT kinase inhibitor, targeting the central node of the PI3K/AKT/mTOR signaling pathway.[3][4] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[3][5] By inhibiting AKT, this compound disrupts these downstream signals, promoting cell cycle arrest and inducing differentiation in neuroblastoma cells.[1][2]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.
| Cell Line | IC50 (µM) |
| Neuro2a | ~2.5 |
| IMR-32 | ~5.0 |
| SK-N-BE(2) | ~7.5 |
| SK-N-DZ | ~5.0 |
| CHP-126 | ~10.0 |
| SK-N-SH | ~10.0 |
| Table 1: In Vitro Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines. Data are approximated from dose-response curves presented in Bing et al., 2023.[2] |
In vivo studies using a Neuro2a xenograft model in nude mice have demonstrated the anti-tumor efficacy of this compound.
| Treatment Group | Dose (mg/kg) | Administration | Average Tumor Volume at Day 17 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (i.g.) | 2416 ± 432 | - |
| This compound | 40 | Oral (i.g.) | Not reported | Not reported |
| This compound | 80 | Oral (i.g.) | 1079 ± 318 | 55.3 |
| ATRA (positive control) | 80 | Oral (i.g.) | Not reported | Not reported |
| Table 2: In Vivo Efficacy of this compound in a Neuro2a Xenograft Model. Data are presented as mean ± SEM.[2][6] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from the methods described for assessing the anti-proliferative effects of this compound.[2]
Protocol:
-
Cell Seeding: Seed neuroblastoma cell lines in 96-well plates at a density that allows for logarithmic growth over the treatment period (typically 20-30% confluency).[2]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.[2]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper.
-
Staining: Add 50 µL of 0.4% (w/v) SRB in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[2]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Immunofluorescence for Neuronal Differentiation
This protocol is based on the methods used to visualize neurite outgrowth and the expression of neuronal markers.[2]
Protocol:
-
Cell Culture: Seed neuroblastoma cells on glass-bottom dishes or coverslips in 24-well plates.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified duration (e.g., 72 hours).[2]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]
-
Permeabilization and Blocking: Wash the cells twice with ice-cold PBS. Permeabilize and block non-specific binding by incubating with 0.4% Triton X-100 and 2% BSA in PBS for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal differentiation marker (e.g., rabbit anti-β-III tubulin, 1:100 dilution) overnight at 4°C.[2]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.[2]
-
Nuclear Staining: Counterstain the nuclei with DAPI (1:5000 dilution) for 5 minutes.[2]
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize and capture images using a fluorescence or confocal microscope.
Western Blotting for AKT Pathway Analysis
This is a general protocol for assessing the phosphorylation status of AKT and its downstream targets.
Protocol:
-
Cell Lysis: Treat neuroblastoma cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment and treatment of a neuroblastoma xenograft model in mice.[2]
Protocol:
-
Animal Model: Use 6- to 8-week-old female nude mice.[2]
-
Tumor Cell Inoculation: Subcutaneously inject Neuro2a neuroblastoma cells into the axilla of the mice.[2]
-
Tumor Growth and Randomization: Once the tumors reach an average volume of 30–45 mm³, randomize the mice into different treatment groups.[2]
-
Treatment Administration: Administer this compound (e.g., 40 and 80 mg/kg), a vehicle control (CMC-Na), or a positive control like ATRA (80 mg/kg) orally by gavage. The treatment is typically given 5 times a week for a duration of 17 days to minimize toxicity.[2]
-
Monitoring: Measure tumor volume and body weight daily.[2]
-
Endpoint: At the end of the treatment period (day 17), sacrifice the mice.[2]
-
Tumor Analysis: Excise, weigh, and photograph the tumors. The tumor tissue can then be processed for further analysis, such as immunohistochemistry for differentiation markers (β-III tubulin, NSE), Western blotting for AKT pathway proteins, and qRT-PCR for gene expression analysis of differentiation markers (Gap43, Tubb3).[2]
Conclusion
This compound is a promising novel AKT inhibitor with demonstrated preclinical efficacy in inducing differentiation and inhibiting the growth of neuroblastoma. Its favorable pharmacokinetic profile and potent anti-tumor activity in vivo underscore its potential as a therapeutic candidate. The detailed experimental protocols and data presented in this whitepaper provide a valuable resource for the scientific community to further investigate and build upon the understanding of this compound and its therapeutic applications. Further studies are warranted to explore the full clinical potential of this compound in the treatment of neuroblastoma and other cancers with aberrant AKT signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Isoform Selectivity of the AKT Inhibitor Hu7691
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed examination of the selectivity of the allosteric AKT inhibitor, Hu7691, for the AKT1, AKT2, and AKT3 isoforms. This guide provides quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making the AKT kinase family an attractive target for therapeutic intervention.[1][2] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3.[3][4] While they share structural similarities, these isoforms can have distinct, and sometimes opposing, roles in cellular function and disease progression.[5][6]
Isoform-specific inhibition is a key consideration in the development of AKT inhibitors to maximize therapeutic efficacy while minimizing off-target effects. For instance, the inhibition of AKT2 has been linked to cutaneous toxicities, a common dose-limiting side effect of pan-AKT inhibitors in clinical trials.[7][8][9]
This compound is a potent and orally active allosteric inhibitor of AKT.[10] Its development has been driven by the need for selective inhibition of AKT isoforms to improve the therapeutic window. This document provides a comprehensive overview of the selectivity profile of this compound for AKT1, AKT2, and AKT3.
Quantitative Selectivity Data
The inhibitory activity of this compound against the three AKT isoforms has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| AKT Isoform | IC50 (nM) |
| AKT1 | 4.0 |
| AKT2 | 97.5 |
| AKT3 | 28.0 |
| Data sourced from MedchemExpress.[10] |
As the data indicates, this compound demonstrates a clear selectivity for AKT1 over the other two isoforms. Notably, it is approximately 24-fold more selective for AKT1 than for AKT2, a property designed to reduce the likelihood of cutaneous toxicity.[7]
Mechanism of Action: Allosteric Inhibition
This compound functions as an allosteric inhibitor, which distinguishes it from ATP-competitive inhibitors.[3][11]
-
ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain.[3] This often leads to a lack of isoform selectivity.[11]
-
Allosteric inhibitors , like this compound, bind to a site distinct from the ATP-binding pocket, specifically at the interface of the pleckstrin-homology (PH) and kinase domains.[3][11] This binding event locks AKT in an inactive "PH-in" conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[3][11][12]
The allosteric mechanism of this compound contributes to its selectivity profile and prevents the paradoxical hyperphosphorylation of AKT that can be observed with some ATP-competitive inhibitors.[11][12]
PI3K/AKT Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
The Role of Hu7691 in Neuroblastoma Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a significant clinical challenge, particularly in high-risk cases.[1][2] Differentiation therapy, which aims to mature malignant cells into a non-proliferative state, is a cornerstone of maintenance therapy for neuroblastoma.[1][3] However, the options for effective differentiation-inducing agents are limited.[2][3] This technical guide details the role and mechanism of Hu7691, a novel and potent pan-AKT inhibitor, in promoting the differentiation of neuroblastoma cells.[4][5] this compound has demonstrated significant anti-proliferative and neurogenic effects across multiple neuroblastoma cell lines and in preclinical xenograft models, positioning it as a promising candidate for differentiation-based therapy.[3][6] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its evaluation, and a visualization of its underlying signaling pathway.
Introduction to this compound
This compound is an orally active, selective, and potent pan-AKT inhibitor that targets AKT1, AKT2, and AKT3.[5] It was identified through compound library screening for its potential to induce differentiation in neuroblastoma cells.[1][3] The Protein Kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of the PI3K/AKT/mTOR pathway is a feature in over 30% of malignant tumors and is observed in 50-60% of primary neuroblastoma samples, often correlating with poor prognosis.[2][4] By inhibiting AKT, this compound effectively blocks this pro-tumorigenic signaling, leading to cell cycle arrest, neurite outgrowth, and the expression of neuronal differentiation markers in neuroblastoma cells.[1][3] Preclinical studies have been completed, and this compound has been approved for clinical trials by the National Medical Products Administration (2020LP00826).[2]
Quantitative Efficacy of this compound
The anti-proliferative and differentiation-inducing effects of this compound have been quantified in both in vitro and in vivo models.
In Vitro Anti-Proliferative Activity
This compound demonstrates a concentration-dependent decrease in cell viability across a panel of human neuroblastoma cell lines, including those with MYCN amplification. The half-maximal inhibitory concentration (IC₅₀) values after 72 hours of treatment are summarized below.
| Cell Line | MYCN Status | IC₅₀ (μmol/L) |
| Neuro2a | Amplified | 2.73 |
| IMR-32 | Amplified | Not specified |
| SK-N-BE(2) | Amplified | Not specified |
| SK-N-DZ | Amplified | Not specified |
| CHP-126 | Amplified | Sensitive (exact value not specified) |
| SK-N-SH | Non-amplified | 18.0 |
| Data sourced from studies on six neuroblastoma cell lines.[3] |
In Vivo Tumor Growth Inhibition and Differentiation
In a Neuro2a xenograft mouse model, oral administration of this compound led to significant tumor growth arrest and induction of neuronal differentiation markers.
| Treatment Group | Dosage | Mean Tumor Volume (Day 17) | Relative Tumor Volume (RTV) | T/C (%) |
| Placebo (CMC-Na) | - | 2416 ± 432 mm³ | - | - |
| This compound | 40 mg/kg | Not specified | Not specified | Not specified |
| This compound | 80 mg/kg | 1079 ± 187 mm³ | Not specified | Not specified |
| ATRA | 80 mg/kg | Not specified | Not specified | Not specified |
| T/C (%) = (RTV of Treatment Group / RTV of Control Group) x 100.[6] |
| Gene Marker | Treatment Group (80 mg/kg this compound) | Fold Change vs. Control |
| Gap43 | 80 mg/kg this compound | ~10x higher |
| Tubb3 | 80 mg/kg this compound | ~10x higher |
| Quantitative RT-PCR analysis of differentiation markers in Neuro2a xenograft tumors.[6] |
Core Signaling Pathway of this compound
This compound exerts its effects by directly inhibiting the kinase activity of AKT, a central node in a major oncogenic signaling pathway. This inhibition leads to a cascade of downstream events that shift the cellular program from proliferation to differentiation.
Caption: this compound inhibits AKT, leading to de-repression of pro-differentiation factors like GSK-3β and suppression of pro-proliferative signals.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on neuroblastoma cells.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed different neuroblastoma cell lines (e.g., Neuro2a, SK-N-SH) in 96-well plates at a density that allows for 20%–30% confluency at the start of the experiment.[3]
-
Treatment: After cell attachment, treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 μmol/L) for 72 hours.[3]
-
Fixation: After the incubation period, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[3]
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).
-
Measurement: Read the absorbance at 515 nm using a microplate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western Blotting
-
Cell Lysis: Treat neuroblastoma cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-GSK-3β, β-III tubulin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: Culture neuroblastoma cells and treat them with this compound at a sublethal, anti-proliferative concentration for 72 hours.[3]
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer. The data indicate that this compound treatment can arrest the G0/G1 cell cycle at up to approximately 70%.[3]
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient nude mice for tumor implantation.[6]
-
Tumor Inoculation: Establish xenografts by subcutaneously or via axillary inoculation of Neuro2a cells.[6]
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., placebo, 40 mg/kg this compound, 80 mg/kg this compound, 80 mg/kg ATRA).[6]
-
Drug Administration: Administer this compound or placebo orally (intragastric gavage) daily for a specified period (e.g., 17 days, with a frequency of 5 times a week).[6]
-
Monitoring: Measure tumor volumes and body weight regularly throughout the study.[6]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis, such as Western blotting, qRT-PCR for differentiation markers (Gap43, Tubb3), and immunofluorescence staining (β-III tubulin, NSE).[6]
Experimental and logical workflow
The investigation of this compound's role in neuroblastoma differentiation follows a logical progression from initial screening to in vivo validation.
Caption: The workflow progresses from discovery and in vitro characterization to in vivo validation of this compound's therapeutic effect.
Conclusion
The AKT inhibitor this compound has been identified as a potent inducer of differentiation in neuroblastoma cells. Through the direct inhibition of the AKT signaling pathway, this compound effectively suppresses proliferation, induces G0/G1 cell cycle arrest, and promotes a neuronal-like phenotype both in vitro and in vivo. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent for high-risk neuroblastoma, warranting its continued investigation in clinical settings. The detailed protocols and pathway visualizations provided herein serve as a resource for researchers and drug development professionals working to advance new differentiation therapies for this challenging pediatric cancer.
References
- 1. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Akt | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of Hu7691: A Novel AKT Inhibitor with Potent Anti-Tumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on Hu7691, a novel and potent pan-AKT inhibitor. The information presented herein, including quantitative anti-tumor activity, detailed experimental protocols, and signaling pathway diagrams, is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound. The data demonstrates that this compound effectively suppresses tumor growth in various cancer models by targeting the PI3K/Akt/mTOR signaling pathway.
In Vitro Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative effects across multiple human tumor cell lines. Notably, its activity has been characterized in several neuroblastoma cell lines, showing comparable or superior potency to other AKT inhibitors.
Table 1: In Vitro Cytotoxicity of AKT Inhibitors in Neuroblastoma Cell Lines
| Cell Line | This compound (Average IC50, µM) | GSK2141795 (Average IC50, µM) | AZD5363 (Average IC50, µM) |
| Neuroblastoma | 2.95 | 11.28 | Weak Effect |
Data represents the average IC50 values for the inhibition of neuroblastoma cell proliferation as determined by SRB assay.[1]
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. The compound has shown significant suppression of tumor growth in models of neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[2]
Neuroblastoma Xenograft Model
In a Neuro2a neuroblastoma xenograft mouse model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3]
Table 2: In Vivo Efficacy of this compound in Neuro2a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Relative Tumor Volume (T/C %) |
| Vehicle Control | - | Oral | 2416 ± 432 | - | - |
| This compound | 40 | Oral | Not specified | Not specified | Not specified |
| This compound | 80 | Oral | 1079 ± 318 | 55.3 | 54.6 |
| ATRA (Retinoic Acid) | 80 | Oral | Not specified | Not specified | Not specified |
Tumor growth inhibition was calculated based on the final tumor volumes of the treated versus the vehicle control group.[3]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound functions as a pan-Akt kinase inhibitor, targeting a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and angiogenesis and is frequently hyperactivated in human cancers.[2][4] By inhibiting Akt, this compound disrupts downstream signaling, leading to cell cycle arrest and induction of differentiation in neuroblastoma cells.[3][5]
Experimental Protocols
In Vitro Cell Proliferation Assay (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay used to determine the anti-proliferative effects of this compound on neuroblastoma cell lines.[3]
Detailed Steps:
-
Cell Seeding: Neuroblastoma cell lines (e.g., Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH) were seeded in 96-well plates at a density to ensure they are in the exponential growth phase at the time of drug addition.[3]
-
Drug Treatment: After 24 hours, cells were treated with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.[3]
-
Cell Fixation: Following treatment, cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[3]
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with a Tris-base solution.
-
Absorbance Reading: The absorbance was measured at 515 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Neuroblastoma Xenograft Study
This protocol describes the establishment and treatment of a neuroblastoma xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[3]
Detailed Steps:
-
Animal Model: Nude mice were used for the study.[3]
-
Tumor Cell Inoculation: Neuro2a neuroblastoma cells were inoculated subcutaneously into the axilla of the mice.[3]
-
Tumor Growth: Tumors were allowed to grow to a predetermined size before the initiation of treatment.
-
Treatment Groups: Mice were randomized into different treatment groups (n=8 per group), including a vehicle control, and groups receiving 40 mg/kg and 80 mg/kg of this compound.[3]
-
Drug Administration: this compound was administered orally five times a week for 17 days.[3]
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.[3]
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and further analyzed.[3]
Toxicology and Safety Profile
Preclinical toxicology studies have been conducted on this compound in Sprague Dawley (SD) rats. A 14-day repeated-dose oral toxicity study identified the No Observed Adverse Effect Level (NOAEL) to be no greater than 12.5 mg/kg/day.[4][6] Potential target organs for toxicity at higher doses included the spleen, thymus, and gastrointestinal tract.[2][6]
Conclusion
The preclinical data for this compound strongly support its development as a promising anti-cancer therapeutic. Its potent in vitro and in vivo anti-tumor activity, particularly in neuroblastoma, is attributed to its mechanism of action as a pan-AKT inhibitor. The well-characterized activity and established experimental protocols provide a solid foundation for further investigation and clinical translation. This compound has completed preclinical studies and has been approved for clinical trials by the National Medical Products Administration (2020LP00826).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hu7691 in Pediatric Oncology: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Hu7691, a novel pan-AKT kinase inhibitor, with a primary focus on its therapeutic potential in pediatric oncology. Drawing from foundational studies, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and research workflows. The current body of research predominantly centers on neuroblastoma, a common and often fatal extracranial solid tumor in children.
Core Concept: Targeting the AKT Pathway in Neuroblastoma
Neuroblastoma, which accounts for up to 15% of childhood cancer-related deaths, frequently exhibits aberrant activation of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The serine/threonine kinase AKT is a central node in this cascade, and its hyperactivation is correlated with poor prognosis in neuroblastoma patients. This compound is a novel, potent pan-AKT inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models of various cancers, including neuroblastoma.[1] Its primary mechanism of action involves inducing differentiation in neuroblastoma cells, shifting them from a proliferative to a more mature, neuron-like state.[1][2]
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across a panel of neuroblastoma cell lines, demonstrating a concentration-dependent decrease in cell viability. Furthermore, its impact on the cell cycle has been elucidated, showing a significant arrest in the G0/G1 phase, a hallmark of cellular differentiation.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µmol/L) after 72h |
| Neuro2a | Amplified | 2.73 |
| IMR-32 | Amplified | 18.0 |
| SK-N-BE(2) | Amplified | Not Specified |
| SK-N-DZ | Amplified | Not Specified |
| CHP-126 | Amplified | Not Specified |
| SK-N-SH | Non-amplified | Not Specified |
| Data sourced from a study where cell viability was determined by Sulforhodamine B (SRB) assay.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Neuro2a Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 47.1 | Not Specified | Not Specified |
| This compound | 73.4 | Not Specified | Not Specified |
| Data reflects the percentage of cells in the G0/G1 phase after treatment, indicating a significant cell cycle arrest.[1] |
Signaling Pathway and Experimental Workflow
The AKT Signaling Pathway in Neuroblastoma and the Role of this compound
The following diagram illustrates the canonical PI3K/AKT signaling pathway in neuroblastoma and the point of intervention for this compound. Growth factor signaling activates PI3K, leading to the phosphorylation and activation of AKT. Activated AKT then promotes cell survival and proliferation by phosphorylating a host of downstream targets. This compound directly inhibits AKT, thereby blocking these downstream effects and promoting cellular differentiation.
Caption: this compound inhibits AKT, blocking pro-proliferative and pro-survival signals.
Preclinical Research Workflow for this compound
The diagram below outlines a typical preclinical research workflow for evaluating a compound like this compound in pediatric oncology, progressing from initial in vitro screening to in vivo efficacy studies.
Caption: A stepwise workflow for preclinical evaluation of this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Proliferation (SRB) Assay
-
Cell Seeding: Plate various neuroblastoma cell lines in 96-well plates at a density that ensures they remain in the exponential growth phase throughout the experiment (e.g., 20-30% confluency at the start).
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 values using graphing software like GraphPad Prism.[1]
Western Blotting for Protein Expression
-
Cell Lysis: Treat neuroblastoma cells with the desired concentration of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Cyclin D1, Cyclin E1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify relative protein expression levels.
In Vivo Neuroblastoma Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 Neuro2a cells) in a mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume (using calipers, Volume = 0.5 × length × width²) and mouse body weight every 2-3 days to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice.
-
Tissue Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining) and immunohistochemistry (e.g., for Ki-67 to assess proliferation).[1]
Current Status and Future Directions
The preclinical evidence strongly supports this compound as a promising therapeutic agent for neuroblastoma, primarily through its ability to induce differentiation via AKT inhibition.[1][2] The compound has completed preclinical studies and was approved for clinical trials by the National Medical Products Administration in China in 2020.[1]
While the research in neuroblastoma is robust, the efficacy of this compound in other pediatric malignancies like sarcomas and leukemias remains to be investigated. Future research should aim to:
-
Explore the activity of this compound in other pediatric solid tumors and hematological malignancies that exhibit AKT pathway dysregulation.
-
Investigate potential synergistic effects of this compound in combination with standard-of-care chemotherapeutic agents used in pediatric oncology.
-
Identify predictive biomarkers that could help select patients most likely to respond to this compound therapy.
This guide summarizes the foundational preclinical work on this compound, providing a technical framework for researchers and drug developers to build upon as this promising agent moves further into clinical evaluation for pediatric cancers.
References
Methodological & Application
Application Notes and Protocols for Hu7691 in Cell Culture
These application notes provide detailed protocols for utilizing the novel pan-AKT inhibitor, Hu7691, in cell culture experiments, with a focus on its application in neuroblastoma cell lines. This compound is a potent and selective inhibitor of AKT1, AKT2, and AKT3, key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell survival, proliferation, and differentiation.[2][3] this compound has been shown to effectively inhibit the proliferation of neuroblastoma cells and induce their differentiation into a neuronal phenotype, primarily through G0/G1 cell cycle arrest rather than apoptosis.[4]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in neuroblastoma cell lines.
Table 1: In Vitro IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) after 72h |
| Neuro2a | Amplified | 2.73 |
| IMR-32 | Amplified | 18.0 |
| SK-N-BE(2) | Amplified | 10.1 |
| SK-N-DZ | Amplified | Not specified |
| CHP-126 | Amplified | 3.55 |
| SK-N-SH | Non-amplified | 11.2 |
Data compiled from a study where cell viability was assessed using the Sulforhodamine B (SRB) assay after 72 hours of treatment with this compound.[5]
Table 2: Recommended Concentrations and Durations for this compound Treatment
| Application | Cell Line Example | Concentration Range (µM) | Treatment Duration |
| Anti-proliferation Assay | Neuro2a, CHP-126 | 0.625 - 20 | 72 hours |
| Induction of Differentiation | Neuro2a, SK-N-BE(2), CHP-126 | 2.5 - 10 | 24 - 72 hours |
| Cell Cycle Analysis | Neuro2a | 5 - 10 | 24 - 72 hours |
| Western Blotting | Neuro2a | 2.5 - 7.5 | 24 - 72 hours |
Concentrations and durations are based on effective ranges reported in experimental studies.[4]
Experimental Protocols
This compound Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 10 mg of this compound in the appropriate volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When required, thaw an aliquot at room temperature and dilute it to the desired final concentration in the cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
-
Cell Culture: Culture neuroblastoma cell lines (e.g., Neuro2a, SK-N-BE(2), CHP-126) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or cell cycle analysis, or plates with coverslips for immunofluorescence) at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO). Incubate the cells for the specified duration as per the experimental design.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay measures cell density based on the measurement of cellular protein content.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells per well in 200 µL of medium.[3]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.625 to 20 µM) for 72 hours.[4]
-
Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[6] Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.[7]
-
Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[7][8]
Induction and Assessment of Neuronal Differentiation
This compound has been shown to induce neurite outgrowth, a characteristic of neuronal differentiation.[4]
-
Treatment: Seed cells on culture plates or coverslips and treat with this compound at concentrations ranging from 2.5 to 10 µM for 24 to 72 hours.[4]
-
Morphological Assessment: Observe the cells under a microscope for morphological changes, such as the extension of neurite-like protrusions.
-
Immunofluorescence Staining: To confirm neuronal differentiation, perform immunofluorescence staining for the neuronal marker β-III tubulin.[4]
Immunofluorescence Staining for β-III Tubulin
-
Cell Preparation: Grow cells on glass coverslips in a 6-well plate and treat with this compound as described above.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells again with PBS and then permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[9][10]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS) for 60 minutes at room temperature.[9][10]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-III tubulin diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorochrome-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in antibody dilution buffer for 1-2 hours at room temperature, protected from light.[9]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This compound induces G0/G1 phase cell cycle arrest in neuroblastoma cells.[4]
-
Cell Collection: After treating the cells with this compound (e.g., 5-10 µM for 24-72 hours), harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 1x10⁶ cells/mL.[1][2] Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[2][11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[1] Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][2]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PI3K/Akt/mTOR pathway as therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3King the lock: targeting the PI3K/Akt/mTOR pathway as a novel therapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Myc down regulation induced differentiation, early cell cycle exit, and apoptosis in human malignant neuroblastoma cells having wild type or mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroblastoma cells depend on HDAC11 for mitotic cell cycle progression and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT AND ERK REGULATE RETINOIC ACID-INDUCED NEUROBLASTOMA CELLULAR DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining Optimal Hu7691 Concentration for In Vitro Assays
Introduction
Hu7691 is a potent and selective pan-Akt kinase inhibitor, targeting a key node in the PI3K/Akt/mTOR signaling pathway.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1] In vitro studies have demonstrated that this compound exhibits significant anti-proliferative and differentiation-inducing effects in various cancer cell lines, particularly in neuroblastoma.[2][3][4] These application notes provide a comprehensive guide for researchers on the recommended concentrations and detailed protocols for utilizing this compound in in vitro assays.
Mechanism of Action
This compound functions by inhibiting the protein kinase B (AKT), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1] By blocking AKT, this compound disrupts downstream signaling, leading to cell cycle arrest, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.[2][3]
Recommended In Vitro Concentrations
The optimal concentration of this compound is cell-line dependent. The following tables summarize effective concentrations and IC50 values derived from studies on neuroblastoma cell lines.
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines (72h treatment)
| Cell Line | MYCN Status | IC50 (µmol/L) |
| Neuro2a | Amplified | ~2.73 |
| IMR-32 | Amplified | ~10.0 |
| SK-N-BE(2) | Amplified | ~5.0 |
| SK-N-DZ | Amplified | ~18.0 |
| CHP-126 | Amplified | ~3.0 |
| SK-N-SH | Non-amplified | ~12.5 |
| Data extracted from studies on the anti-proliferative effects of this compound.[2] |
Table 2: Recommended Concentration Ranges for Specific In Vitro Assays
| Assay Type | Cell Line(s) | Recommended Concentration Range (µmol/L) | Incubation Time | Reference |
| Cell Viability (SRB Assay) | Neuroblastoma Panel | 0.625 - 20 | 72 hours | [2] |
| Neurite Outgrowth/Differentiation | Neuro2a, CHP-126 | 2.5 - 7.5 | 72 hours | [2] |
| Western Blotting (AKT pathway) | Neuro2a | 5 | 24 - 72 hours | [2] |
| qRT-PCR (Differentiation markers) | Neuro2a | 2.5, 5, 7.5 | 72 hours | [2] |
Experimental Protocols
1. Cell Viability - Sulforhodamine B (SRB) Assay
This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[2]
-
Materials:
-
Neuroblastoma cell lines
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 20%-30% and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) in complete culture medium.
-
Replace the existing medium with the medium containing the various concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 515 nm using a microplate reader.
-
2. Neurite Outgrowth Assay
This protocol is designed to assess the differentiation-inducing effects of this compound.[2]
-
Materials:
-
Neuro2a or CHP-126 cells
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates at a density that allows for clear visualization of individual cells and their processes.
-
After 24 hours, treat the cells with different concentrations of this compound (e.g., 2.5, 5, and 7.5 µmol/L).
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells at various time points.
-
Analyze neurite outgrowth using appropriate software (e.g., NeuronJ plugin for ImageJ) to quantify neurite length and number per cell.
-
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Hu7691 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Hu7691, a novel pan-Akt kinase inhibitor, in xenograft models for preclinical cancer research. The protocols outlined below are based on established studies and are intended to ensure reproducible and reliable results.
Introduction
This compound is a potent and selective inhibitor of the Akt kinase, a central node in the PI3K/Akt/mTOR signaling pathway. Aberrant activation of this pathway is a frequent event in a multitude of human cancers, promoting cell proliferation, survival, and resistance to therapy. This compound has demonstrated significant anti-tumor efficacy in various xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer, making it a promising candidate for clinical development.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the activity of all three Akt isoforms (Akt1, Akt2, and Akt3). This blockade of Akt signaling leads to the downstream inhibition of key cellular processes required for tumor growth and survival.
Quantitative Data Summary
The following tables summarize the efficacy and toxicity data for this compound from preclinical xenograft and toxicology studies.
Table 1: Efficacy of this compound in Neuro2a Neuroblastoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration (Days) | Final Average Tumor Volume (mm³) ± SEM |
| Vehicle Control | - | Oral (i.g.) | 5 times/week | 17 | 2416 ± 432 |
| This compound | 40 | Oral (i.g.) | 5 times/week | 17 | Not specified |
| This compound | 80 | Oral (i.g.) | 5 times/week | 17 | 1079 ± 318 |
| Data from a study in nude mice bearing Neuro2a xenografts. |
Table 2: 14-Day Repeated-Dose Oral Toxicity of this compound in Sprague Dawley Rats
| Sex | Doses Administered (mg/kg/day) | No Observed Effect Level (NOAEL) (mg/kg/day) | Potential Target Organs of Toxicity |
| Male | 12.5, 50, 100, 150 | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart |
| Female | 12.5, 25, 50, 75 | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries |
| This data is crucial for dose selection in xenograft studies to minimize toxicity. |
Experimental Protocols
The following are detailed protocols for the administration of this compound in a neuroblastoma xenograft model. These can be adapted for other cancer models with appropriate pilot studies for dose optimization.
Formulation of this compound
This compound is prepared for oral administration using a suitable cosolvent system to ensure stability and bioavailability.
Materials:
-
This compound powder (purity ≥ 97%)
-
Cosolvents (e.g., a mixture of DMSO, PEG300, and saline)
-
Sterile, amber-colored vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Protocol:
-
Determine the required concentration of this compound based on the desired dosage and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile vial, prepare the cosolvent mixture. The exact ratio of cosolvents should be optimized for solubility and tolerability.
-
Slowly add the this compound powder to the cosolvent while stirring continuously with a magnetic stirrer.
-
Continue stirring at room temperature until the this compound is completely dissolved.
-
The dosing solution should be prepared fresh before each administration. Stability studies have shown that this compound is stable for at least 6 hours at room temperature after preparation.
Neuroblastoma Xenograft Model Establishment
Materials:
-
Neuro2a cells (or other desired cancer cell line)
-
6- to 8-week-old female nude mice
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Culture Neuro2a cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the axillary region of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of 30–45 mm³, randomize the mice into treatment and control groups.
Administration of this compound
Materials:
-
Prepared this compound dosing solution
-
Vehicle control solution (cosolvent mixture without this compound)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Weigh the mice daily to accurately calculate the dose volume for each animal.
-
For the treatment group, administer the appropriate volume of the this compound solution orally using a gavage needle. For the Neuro2a model, doses of 40 mg/kg and 80 mg/kg have been used.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Administer the treatment 5 times a week to minimize toxicity.
-
Continue the treatment for the planned duration of the study (e.g., 17 days for the Neuro2a model).
-
Monitor tumor volume and body weight every day.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Experimental Workflow Visualization
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols provided here offer a framework for conducting xenograft studies to evaluate its efficacy. Adherence to these guidelines, with appropriate modifications for specific cancer models, will facilitate the generation of robust and reproducible preclinical data. It is recommended to conduct pilot studies to determine the optimal dose and schedule for new xenograft models, taking into consideration the available toxicity data.
Application Notes and Protocols for Sulforhodamine B (SRB) Assay with Hu7691
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed protocol for assessing the cytotoxic effects of the novel Pan-Akt inhibitor, Hu7691, on a relevant cancer cell line using the Sulforhodamine B (SRB) assay.
Introduction
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1][2] Developed in 1990, it remains a widely used, robust, and cost-effective method for in vitro cytotoxicity and cell proliferation screening.[2][3] The assay relies on the ability of SRB, a bright-pink aminoxanthene dye, to bind stoichiometrically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[2][4][5] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[2][4] This method is sensitive, reproducible, and has a stable endpoint, making it suitable for high-throughput screening.[6][7]
This compound is a novel Pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative effects on various tumor cell lines.[8][9] The PI3K/Akt/mTOR pathway is a critical signaling axis that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.[10] By inhibiting Akt, this compound can suppress tumor growth, making it a promising candidate for cancer therapy.[8][11]
This application note details the use of the SRB assay to quantify the cytotoxic effects of this compound on a representative cancer cell line.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| Sulforhodamine B (SRB) | Sigma-Aldrich | S9012 | Room Temperature |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 | 4°C |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 | Room Temperature |
| Tris base | Sigma-Aldrich | T1503 | Room Temperature |
| 96-well flat-bottom plates | Corning | 3599 | Room Temperature |
| Neuroblastoma cell line (e.g., Neuro2a) | ATCC | CCL-131 | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25300054 | -20°C |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| This compound | Various | N/A | -20°C |
Table 2: Recommended Concentration Ranges for this compound
| Parameter | Value | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Store at -20°C. |
| Working Concentration Range | 0.1 µM - 100 µM | A serial dilution is recommended to determine the IC50 value. Published IC50 values for some neuroblastoma cell lines range from 2.73 to 18.0 µmol/L.[11] |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Experimental Protocols
Cell Culture and Seeding
-
Culture the chosen cancer cell line (e.g., Neuro2a neuroblastoma cells) in the recommended complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells that are in the exponential growth phase (approximately 80% confluent) using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells/well in a 96-well plate.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[13]
-
Incubate the plate for 24 hours to allow for cell attachment.
Drug Treatment
-
Prepare a series of dilutions of this compound in a complete culture medium from the 10 mM stock solution.
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilutions to the treatment wells.
-
Add 100 µL of complete medium with the same final concentration of DMSO as the treatment wells to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours). A 72-hour incubation is a common duration.[14]
SRB Assay Protocol
-
Cell Fixation:
-
Washing:
-
Staining:
-
Removal of Unbound Dye:
-
Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Subtract the average OD of the blank wells (medium only) from the OD of all other wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Mean OD of treated cells / Mean OD of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis software.
Mandatory Visualization
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. zellx.de [zellx.de]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-AKT (Ser473) Following Hu7691 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a potent and selective inhibitor of AKT (also known as Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K/AKT signaling pathway.[1][2][3][4] This pathway is critical in regulating diverse cellular processes, including cell growth, proliferation, survival, and apoptosis.[2][5][6] Aberrant activation of the PI3K/AKT pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[2][7][8] this compound has demonstrated significant anti-proliferative effects in various tumor cell lines and xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[2][9]
Interestingly, studies have shown that treatment with AKT inhibitors, including this compound, can lead to a feedback mechanism that results in a paradoxical increase in the phosphorylation of AKT itself, even as the kinase's downstream signaling is inhibited.[10] Therefore, Western blot analysis of phosphorylated AKT (p-AKT) is a crucial method to both confirm target engagement by this compound and to understand the complex feedback loops that may be activated.
These application notes provide a detailed protocol for the analysis of AKT phosphorylation at serine 473 (p-AKT Ser473) in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-AKT.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot analysis of neuroblastoma cells (e.g., Neuro2a) treated with this compound for 24 hours. Densitometry would be performed on the Western blot bands, and the p-AKT signal would be normalized to the total AKT signal.
| Treatment Group | This compound Concentration (µM) | Normalized p-AKT/Total AKT Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 | 1.85 ± 0.21 | 1.85 |
| This compound | 5 | 2.53 ± 0.29 | 2.53 |
| This compound | 10 | 3.12 ± 0.35 | 3.12 |
Note: This data is illustrative. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., Neuro2a, PC-3, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
II. Preparation of Cell Lysates
-
Aspiration and Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microcentrifuge tube.
III. Protein Concentration Determination
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
IV. Western Blotting
-
Sample Preparation for Electrophoresis: Mix 20-40 µg of total protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[11]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[13] Note: Using milk for blocking is not recommended for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (for Total AKT): To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a primary antibody for total AKT, followed by the secondary antibody and detection steps as described above.[11]
V. Data Analysis
-
Densitometry: Quantify the band intensities for both p-AKT and total AKT using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the p-AKT band intensity to the total AKT band intensity to normalize for any variations in protein loading.
-
Graphical Representation: Plot the normalized p-AKT/total AKT ratios for each treatment condition to visualize the effect of this compound on AKT phosphorylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Hu7691 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel, orally active, and selective inhibitor of the protein kinase B (AKT) signaling pathway.[1] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers, including neuroblastoma.[1][2] Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, both as a monotherapy and in combination with traditional chemotherapy agents.[1][2] These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the synergistic potential of this compound with chemotherapy in cancer cell lines and in vivo models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of AKT. As a central node in the PI3K/AKT/mTOR signaling cascade, AKT phosphorylation leads to the activation of downstream targets that promote cell growth and inhibit apoptosis. By blocking AKT, this compound can induce cell cycle arrest and promote differentiation in cancer cells.[1]
Preclinical Data on Combination Therapy
Preclinical evidence suggests that combining this compound with conventional chemotherapy agents, such as etoposide and cisplatin, can result in a greater anti-proliferative effect than either agent used alone in neuroblastoma cell lines.[1] While specific quantitative synergy data (e.g., Combination Index values) are not currently available in the public domain, the initial findings encourage further investigation into the synergistic potential of this compound with a variety of cytotoxic drugs.
Quantitative Data Summary
As specific quantitative data for combination therapies with this compound is not publicly available, the following table is provided as a template for researchers to record their experimental findings.
| Cell Line | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy Agent IC50 (µM) | Combination IC50 (this compound:Chemo Ratio) | Combination Index (CI) | Synergy Assessment |
| e.g., Neuro2a | e.g., Etoposide | Enter Data | Enter Data | Enter Data | Enter Data | Synergistic/Additive/Antagonistic |
| e.g., Neuro2a | e.g., Cisplatin | Enter Data | Enter Data | Enter Data | Enter Data | Synergistic/Additive/Antagonistic |
| Enter Cell Line | Enter Agent | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| Enter Cell Line | Enter Agent | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Note: The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Synergy Assessment: Sulforhodamine B (SRB) Assay
This protocol outlines the determination of cell viability and synergistic effects of this compound in combination with chemotherapy agents using the SRB assay.
Materials:
-
Cancer cell line of interest (e.g., Neuro2a)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., etoposide, cisplatin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader (515 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the drug solutions and incubate for a period of 72 hours. Include vehicle-treated control wells.
-
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.
-
In Vivo Combination Efficacy Study: Neuroblastoma Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuroblastoma cells (e.g., Neuro2a)
-
This compound (formulated for oral gavage)
-
Chemotherapy agent (formulated for appropriate administration route, e.g., intraperitoneal injection)
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject neuroblastoma cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).[1]
-
Drug Administration:
-
Administer this compound orally (e.g., daily or on a specified schedule). A study on neuroblastoma xenografts used oral administration of this compound at 40 or 80 mg/kg, five times a week.[1]
-
Administer the chemotherapy agent according to its established dosing and schedule.
-
Administer vehicle solutions to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Compare the TGI of the combination therapy group to the single-agent groups to assess for enhanced efficacy.
-
Analyze changes in body weight to evaluate treatment-related toxicity.
-
Visualizations
Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro and in vivo combination studies of this compound.
References
Application Notes and Protocols for Hu7691, a Novel AKT Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hu7691 is a novel, selective, and orally bioavailable pan-AKT kinase inhibitor.[1][2] It has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[1] Preclinical studies have been completed, and this compound has received approval for clinical trials from the National Medical Products Administration (2020LP00826).[3] The primary mechanism of action of this compound is the inhibition of the protein kinase B (AKT) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[4][5] In neuroblastoma models, this compound has been shown to induce cell differentiation, arrest the cell cycle at the G0/G1 phase, and inhibit tumor growth.[3][4]
These application notes provide detailed protocols for the long-term treatment of cancer cell lines and animal models with this compound, based on published preclinical research. The provided information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | Average IC50 (µmol/L) |
| Neuro2a | 11.28 |
| IMR-32 | Not Specified |
| SK-N-BE(2) | Not Specified |
| SK-N-DZ | Not Specified |
| CHP-126 | Not Specified |
| SK-N-SH | Not Specified |
Data extracted from a study on the anti-proliferation effect of this compound after 72 hours of treatment.[3]
Table 2: In Vivo Dosing for this compound in a Neuro2a Xenograft Model
| Parameter | Details |
| Animal Model | Nude mice with Neuro2a xenografts |
| Drug Formulation | Placebo (CMC-Na) or this compound |
| Dosing | 40 mg/kg and 80 mg/kg |
| Administration Route | Oral gavage (i.g.) |
| Dosing Frequency | 5 times a week |
| Treatment Duration | 17 days |
This dosing regimen was shown to arrest tumor growth and induce differentiation in the Neuro2a xenograft model.[3]
Table 3: 14-Day Repeated-Dose Oral Toxicity Study of this compound in Sprague Dawley (SD) Rats
| Sex | Dose Groups (mg/kg/day) | No Observed Adverse Effect Level (NOAEL) (mg/kg/day) | Potential Target Organs of Toxicity |
| Male | 12.5, 50, 100, 150 | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart |
| Female | 12.5, 25, 50, 75 | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries |
This study provides initial toxicological data for this compound.[1][2]
Experimental Protocols
In Vitro Long-Term Treatment for Induction of Neuronal Differentiation
This protocol is based on the methodology used to induce differentiation in neuroblastoma cell lines.[3]
Materials:
-
Neuroblastoma cell lines (e.g., Neuro2a, IMR-32, SK-N-BE(2))
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope for morphological analysis
-
Reagents for cell viability assays (e.g., SRB)
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density that allows for long-term culture without overgrowth (e.g., 20-30% confluency).
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 2.5, 5, and 7.5 µmol/L). Include a vehicle control (e.g., DMSO) and a positive control for differentiation if available (e.g., ATRA at 20 µmol/L).
-
Long-Term Culture: Maintain the cells in culture for an extended period (e.g., 72 hours or longer), replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Morphological Assessment: At regular intervals, observe the cells under a microscope for morphological changes indicative of neuronal differentiation, such as neurite outgrowth.
-
Cell Viability and Proliferation: At the end of the treatment period, assess cell viability and proliferation using a suitable assay (e.g., SRB assay).
-
Analysis of Differentiation Markers: To confirm differentiation, analyze the expression of neuronal differentiation markers at the mRNA and protein levels.
-
Cell Cycle Analysis: To investigate the effect on cell proliferation, perform cell cycle analysis by flow cytometry to assess the percentage of cells in the G0/G1, S, and G2/M phases.[3]
In Vivo Long-Term Treatment in a Xenograft Mouse Model
This protocol describes the long-term oral administration of this compound to assess its anti-tumor efficacy in a neuroblastoma xenograft model.[3]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuro2a cells
-
This compound
-
Vehicle control (e.g., CMC-Na)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Establishment: Inoculate nude mice with Neuro2a cells (e.g., axillary inoculation) to establish tumors.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume.
-
Randomization and Treatment Initiation: Once tumors reach a specific average volume (e.g., 30–45 mm³), randomize the mice into control and treatment groups.
-
Oral Administration: Administer this compound orally (e.g., 40 and 80 mg/kg) or vehicle control to the respective groups. Dosing is typically performed 5 times a week to minimize toxicity.[3]
-
Long-Term Treatment and Monitoring: Continue the treatment for the designated period (e.g., 17 days).[3] Monitor tumor volume and body weight daily or every other day.
-
Endpoint and Sample Collection: At the end of the study, sacrifice the mice and excise the tumors. Divide the tumor samples for further analysis (e.g., protein and RNA extraction).[3]
Visualizations
Signaling Pathway
Caption: The inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hu7691 in AKT-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hu7691, a potent and selective pan-Akt inhibitor, for studying and targeting AKT-driven cancers. The information compiled here, including detailed protocols and quantitative data, is intended to facilitate the design and execution of experiments to investigate the therapeutic potential of this compound.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1] this compound is a novel, orally bioavailable pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies.[1][3] It has shown pronounced inhibitory effects on the proliferation of various tumor cell lines and has been approved for clinical trials by the National Medical Products Administration (NMPA).[3][4]
Mechanism of Action
This compound functions as a pan-Akt inhibitor, targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[1] In the canonical PI3K/AKT pathway, activation of receptor tyrosine kinases leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site for Akt and its upstream activator PDK1 at the plasma membrane.[2] Subsequent phosphorylation of Akt by PDK1 and mTORC2 leads to its full activation.[2] Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR, GSK-3β, and the FOXO family of transcription factors, to promote cell survival and proliferation.[1][2] this compound exerts its anti-cancer effects by inhibiting the kinase activity of Akt, thereby blocking these downstream signaling events.
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (μmol/L) after 72h |
| Neuro2a | 2.73 |
| IMR-32 | 18.0 |
| SK-N-BE(2) | >20 |
| SK-N-DZ | >20 |
| CHP-126 | 4.65 |
| SK-N-SH | 11.53 |
| Data from a study on the effects of this compound on neuroblastoma cell lines.[3] |
In Vivo Efficacy of this compound in Neuro2a Xenograft Model
| Treatment Group | Dose | Tumor Volume at Day 17 (mm³) | Tumor Weight Reduction (%) | T/C Value (%) |
| Vehicle | - | 2416 ± 432 | - | - |
| This compound | 80 mg/kg | 1079 ± 318 | 47.7 | 54.6 |
| Data from a study evaluating this compound in a Neuro2a xenograft model.[3] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from a study investigating this compound in neuroblastoma cell lines.[3]
1. Cell Seeding:
-
Seed neuroblastoma cells in 96-well plates at a density that ensures they are in the logarithmic growth phase (approximately 20-30% confluency) at the time of treatment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
The following day, treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration does not exceed a level that affects cell viability. Include a vehicle control (DMSO only).
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Sulforhodamine B (SRB) Assay:
-
After incubation, fix the cells with 10% (w/v) trichloroacetic acid.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software package like GraphPad Prism.
Western Blotting
This protocol is for assessing the effect of this compound on the AKT signaling pathway.[3]
1. Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-GSK-3β, Cyclin D1, Cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol is based on a study using a Neuro2a xenograft model.[3]
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject Neuro2a cells into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration (e.g., in a solution of carboxymethylcellulose sodium).
-
Administer this compound orally to the treatment group at the desired dose (e.g., 40 or 80 mg/kg) five times a week. Administer the vehicle solution to the control group.
3. Monitoring:
-
Measure tumor volume and body weight regularly (e.g., daily or every other day).
-
At the end of the study (e.g., day 17), sacrifice the mice and excise the tumors.
4. Data Analysis:
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) and the T/C (treatment/control) ratio.
-
Analyze the excised tumors for changes in the AKT pathway using Western blotting or immunohistochemistry.
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating this compound.
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats [mdpi.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Hu7691 Technical Support Center: Experimental Preparation and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Hu7691 in your research. This compound is a potent and selective pan-Akt kinase inhibitor. Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. This guide offers detailed protocols, solubility data, and troubleshooting advice for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q2: What are the typical concentrations of this compound used in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For neuroblastoma cell lines, IC50 values have been reported to range from 2.73 to 18.0 μmol/L.[1] Experimental concentrations are often in the range of 2.5 to 20 μmol/L.[1]
Q3: How should I prepare this compound for in vivo oral administration?
A3: For in vivo studies in rodents, this compound is typically formulated as a suspension for oral gavage. A common vehicle for poorly soluble kinase inhibitors involves the use of cosolvents and a suspending agent like methylcellulose.[2] While the exact formulation for every study may vary, a widely accepted practice involves dissolving the compound in a small amount of an organic solvent like DMSO and then suspending it in a methylcellulose solution, often with a surfactant like Tween 80 to improve stability and dispersion.
Q4: How stable is this compound in solution?
A4: Once prepared, this compound has been shown to be stable for at least 6 hours when stirred at room temperature. For longer-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the aqueous solubility of this compound is exceeded. | Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity and precipitation.[3] Prepare intermediate dilutions of your this compound stock solution in culture medium before adding to the final culture volume. |
| Inconsistent results in in vivo studies. | Improper formulation leading to uneven suspension and inaccurate dosing. | Ensure the this compound suspension is homogenous before each administration. This can be achieved by vortexing or stirring the suspension immediately before drawing it into the dosing syringe. Prepare the vehicle and the final formulation following a standardized and validated protocol. |
| Difficulty in dissolving this compound powder. | The compound may have low solubility in the chosen solvent at room temperature. | Gentle warming and sonication can aid in the dissolution of this compound in DMSO for the initial stock solution. Always ensure the compound is fully dissolved before making further dilutions. |
| Observed toxicity in animal subjects. | The vehicle or the compound dosage may be causing adverse effects. | Run a vehicle-only control group to assess any toxicity related to the formulation components. If toxicity is observed in the treatment group, consider reducing the dosage of this compound. The No Observed Adverse Effect Level (NOAEL) in rats has been determined to be no greater than 12.5 mg/kg/day.[2][4] |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Cell Line | IC50 (μmol/L) | Assay Duration | Reference |
| Neuro2a | ~2.73 - 18.0 | 72 hours | [1] |
| CHP-126 | ~2.73 - 18.0 | 72 hours | [1] |
| IMR-32 | ~2.73 - 18.0 | 72 hours | [1] |
| SK-N-BE(2) | ~2.73 - 18.0 | 72 hours | [1] |
| SK-N-DZ | ~2.73 - 18.0 | 72 hours | [1] |
Table 2: this compound In Vivo Dosing Recommendations
| Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Oral gavage | 40 - 80 mg/kg/day | Not specified | [1] |
| Rat (Male) | Oral gavage | 12.5 - 150 mg/kg/day | Cosolvents, Methyl cellulose M450 | [2][5] |
| Rat (Female) | Oral gavage | 12.5 - 75 mg/kg/day | Cosolvents, Methyl cellulose M450 | [2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Best Practice)
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or 0.5% Methylcellulose in sterile water
-
Sterile tubes
-
Vortex mixer and magnetic stirrer
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile container, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Mix thoroughly using a vortex mixer.
-
Add the saline and mix until a clear, homogenous solution is formed.
-
-
Drug Formulation:
-
Weigh the required amount of this compound to achieve the final desired dosing concentration.
-
Add the calculated volume of the prepared vehicle to the this compound powder.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved or a uniform suspension is formed.
-
-
Alternative Vehicle (Methylcellulose-based):
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and cooling cycles for proper dissolution. A common method involves dispersing the methylcellulose powder in hot water (around 80°C) and then cooling it on ice with stirring until a clear solution forms.
-
Dissolve the this compound in a minimal amount of DMSO.
-
Add the DMSO-drug solution to the methylcellulose solution, vortexing continuously to form a uniform suspension. A small amount of Tween 80 (e.g., 0.1-0.2% final concentration) can be added to the methylcellulose solution to improve the stability of the suspension.
-
-
Administration:
-
Always ensure the formulation is at room temperature and well-mixed immediately before administration to the animals.
-
Visualizations
Caption: Experimental workflow for this compound preparation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of Hu7691
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects and toxicological profile of Hu7691, a novel Pan-Akt kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, potent, and selective Pan-Akt kinase inhibitor.[1][2][3] It targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is observed in over 30% of malignant tumors, making it a key target for anti-cancer therapies.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of Akt kinases (Akt1, Akt2, and Akt3), leading to the suppression of tumor cell proliferation.[1] In preclinical studies, this compound has demonstrated pronounced inhibitory effects on the proliferation of multiple tumor cell lines.[1][2][3] Furthermore, it has been shown to induce differentiation of neuroblastoma cells, suggesting a potential therapeutic application in this area.[4][5][6][7]
Q3: What are the potential off-target effects or toxicities associated with this compound?
Based on a 14-day repeated-dose oral toxicity study in Sprague Dawley (SD) rats, potential target organs for toxicity have been identified. These include the spleen, thymus, and gastrointestinal tract.[1][2][3][8] The study also suggests that this compound may impact the liver, kidneys, heart, and ovaries.[1][2][3][8] It is important to note that specific molecular off-target effects have not been detailed in the available literature; the observed toxicities could be a result of exaggerated on-target pharmacology or genuine off-target interactions.
Q4: What clinical symptoms have been observed in preclinical toxicology studies?
In a 14-day study in SD rats, dose-dependent clinical symptoms were observed. In female rats, symptoms at doses ≥25 mg/kg/day included red-stained nose, arched back, and emaciation.[8] At doses above 50 mg/kg/day, vertical and matte hair were observed, and at 75 mg/kg/day, anal filth was also noted.[8] In male rats, at doses ≥100 mg/kg/day, symptoms included vertical and dull hair, red nose, arched back, and emaciation.[8]
Q5: Have any hematological changes been associated with this compound administration?
Yes, hematological assessments in the 14-day rat study revealed alterations. This compound primarily induced an increase in white blood cell (WBC) levels in female animals at doses ≥25 mg/kg/day.[8] A significant increase in neutrophils (NEUT) and a marked decrease in lymphocytes (LYMPH) were observed in both male and female animals at doses ≥50 mg/kg/day.[8]
Troubleshooting Guide
Issue: Unexpected cell death or toxicity observed in in vitro experiments.
Possible Cause:
-
High Concentration: The concentration of this compound used may be too high for the specific cell line, leading to off-target effects or exaggerated on-target toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to Akt inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the optimal concentration that inhibits the target without causing excessive cell death.
-
Review Literature for Your Cell Line: Check for published data on the effects of Akt inhibitors on your specific cell line.
-
Solvent Control: Always include a vehicle-only control in your experiments to rule out solvent effects.
Issue: Inconsistent results in animal studies.
Possible Cause:
-
Formulation Issues: this compound was formulated with cosolvents for oral administration in preclinical studies.[1] Improper formulation can affect bioavailability and lead to inconsistent exposure.
-
Gender Differences: The 14-day toxicology study revealed gender-related differences in toxicity.[1][2]
-
Animal Health Status: The underlying health of the animals can influence their response to the compound.
Troubleshooting Steps:
-
Optimize Formulation: Ensure the formulation of this compound is stable and provides consistent dosing. The preclinical studies noted stability for 6 hours at room temperature and 92 hours at 2–8 °C.[1]
-
Account for Gender: Based on preliminary trials, it was recommended that the high dose for male animals in formal experiments should not be less than 100 mg/kg/day, while for female animals, it should be less than 50 mg/kg/day.[1][2]
-
Monitor Animal Health: Closely monitor the health and behavior of the animals throughout the study.
Data Presentation
Table 1: Summary of Findings from 14-Day Repeated-Dose Oral Toxicity Study of this compound in SD Rats
| Parameter | Observation |
| No Observed Effect Level (NOAEL) | ≤ 12.5 mg/kg/day[1][2][3][8] |
| Potential Target Organs | Spleen, Thymus, Gastrointestinal Tract[1][2][3][8] |
| Other Potentially Affected Organs | Liver, Kidneys, Heart, Ovaries[1][2][3][8] |
| Animal Fatalities | Observed in males at 150 mg/kg/day and in females at 50 mg/kg/day[8] |
Table 2: Dose-Dependent Clinical Symptoms in SD Rats
| Dose | Gender | Clinical Symptoms |
| ≥25 mg/kg/day | Female | Red-stained nose, arched back, emaciation[8] |
| >50 mg/kg/day | Female | Vertical and matte hair[8] |
| 75 mg/kg/day | Female | Anal filth[8] |
| ≥100 mg/kg/day | Male | Vertical and dull hair, red nose, arched back, emaciation[8] |
Table 3: Hematological Effects in SD Rats
| Dose | Gender | Hematological Change |
| ≥25 mg/kg/day | Female | Increased White Blood Cells (WBC)[8] |
| ≥50 mg/kg/day | Both | Significant increase in Neutrophils (NEUT), Marked decrease in Lymphocytes (LYMPH)[8] |
Experimental Protocols
Protocol: 14-Day Repeated-Dose Oral Toxicity Study
This protocol is a summary of the methodology used in the preclinical safety and toxicology study of this compound.[1]
-
Test Article and Chemicals: this compound (97.98% purity) was obtained from Zhejiang University, College of Pharmaceutical Sciences. Dose formulations were prepared with cosolvents.[1]
-
Experimental Animals: Six-week-old Sprague Dawley (SD) rats were used.[1]
-
Experimental Design:
-
Thirty rats were randomly divided into 5 groups (3 of each sex per group).
-
Group 1 (Control): Received 0.5% methylcellulose (MC).
-
Male Dose Groups: 12.5, 50, 100, and 150 mg/kg/day of this compound orally for 14 consecutive days.
-
Female Dose Groups: 12.5, 25, 50, and 75 mg/kg/day of this compound orally for 14 consecutive days.
-
-
Clinical Observation: Animals were observed for clinical signs of toxicity.
-
Body Weights and Food Consumption: Body weights were measured on days 1, 4, 8, 11, and 14.
-
Hematology and Biochemistry Analysis: Blood samples were collected for analysis.
-
Necropsy, Organ Weight, and Histopathology: At the end of the study, animals were euthanized, and a full necropsy was performed. Organs were weighed, and tissues were collected for histopathological examination.
-
Statistical Analysis: Data were analyzed for statistical significance.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for the 14-day repeated-dose toxicity study.
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. librarysearch.confederationcollege.ca [librarysearch.confederationcollege.ca]
- 8. mdpi.com [mdpi.com]
Hu7691 Preclinical Toxicity Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical toxicity profile of Hu7691, a novel Pan-Akt kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known preclinical toxicity profile of this compound?
A1: Preclinical studies have primarily involved a 14-day repeated-dose oral toxicity study in Sprague Dawley (SD) rats.[1][2][3] This research identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity.[1][2][3] Effects on the liver, kidneys, heart, and ovaries were also noted as possible.[1][2][3]
Q2: What are the observed clinical signs of toxicity in rats?
A2: In a 14-day study, rats administered this compound showed clinical symptoms such as piloerection, dull fur, redness around the nose, and kyphosis (hunching of the back).[1] A significant decrease in body weight was also observed in treated rats.[1]
Q3: What were the hematological effects observed in preclinical studies?
A3: Hematological analysis revealed several dose-dependent changes. In female rats, white blood cell (WBC) counts increased at doses of 25 mg/kg/day and higher.[1] Significant increases in neutrophils (NEUT) and marked decreases in lymphocytes (LYMPH) were observed in both male and female rats at doses of 50 mg/kg/day and above.[1]
Q4: What is the No Observed Adverse Effect Level (NOAEL) for this compound in rats?
A4: The No Observed Adverse Effect Level (NOAEL) for this compound in the 14-day oral toxicity study in SD rats was determined to be no greater than 12.5 mg/kg/day.[1][2][3]
Q5: Are there sex-specific differences in the toxicity of this compound?
A5: Yes, gender-related differences in toxicity were observed.[1][2] The maximum tolerated dose was found to be 50 mg/kg/day in male rats and 25 mg/kg/day in female rats.[1] Consequently, different dosing regimens were used for male and female rats in the 14-day toxicity study.[1][2][3]
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or severe morbidity at planned doses. | The dose may be too high for the specific animal strain or experimental conditions. | Refer to the established NOAEL of ≤12.5 mg/kg/day and the maximum tolerated doses (50 mg/kg/day for males, 25 mg/kg/day for females) as a starting point for dose-range-finding studies.[1] |
| Significant body weight loss in treated animals. | This is an expected toxicity finding with this compound.[1] | Monitor body weight closely and consider dose adjustments if weight loss exceeds acceptable limits for your study protocol. Ensure adequate hydration and nutrition. |
| Gastrointestinal distress (e.g., diarrhea, ulcers). | This compound has been shown to induce gastrointestinal toxicity, including gastric edema and jejunal ulcers at higher doses (e.g., 150 mg/kg/day in male rats).[1] | Include regular monitoring for signs of GI distress. For histopathological analysis, ensure thorough examination of the stomach and intestines. |
| Altered immune cell populations in blood analysis. | This compound affects lymphocyte and neutrophil counts and can cause decreased lymphocyte cellularity in the spleen and thymus.[1] | When evaluating immune function, be aware of these potential on-target or off-target effects. Correlate hematological findings with histopathology of lymphoid organs. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the 14-day repeated-dose oral toxicity study of this compound in Sprague Dawley rats.[1]
Table 1: Dosing Regimen in 14-Day Rat Toxicity Study
| Sex | Dose Groups (mg/kg/day) |
| Male | 12.5, 50, 100, 150 |
| Female | 12.5, 25, 50, 75 |
Table 2: Key Hematological Findings
| Parameter | Sex | Dose (mg/kg/day) | Observation |
| White Blood Cells (WBC) | Female | ≥ 25 | Significant Increase |
| Neutrophils (NEUT) | Male & Female | ≥ 50 | Significant Increase |
| Lymphocytes (LYMPH) | Male & Female | ≥ 50 | Significant Decrease |
Table 3: Summary of Histopathological Findings
| Organ | Sex | Dose (mg/kg/day) | Finding |
| Spleen & Thymus | Male | ≥ 100 | Decreased lymphocyte cellularity |
| Spleen & Thymus | Female | ≥ 50 | Decreased lymphocyte cellularity |
| Stomach | Male | 150 | Gastric edema |
| Jejunum | Male | 150 | Jejunal ulcer |
Experimental Protocols
14-Day Repeated-Dose Oral Toxicity Study in Sprague Dawley Rats [1][2][3]
-
Test System: Male and female Sprague Dawley (SD) rats.
-
Administration Route: Oral gavage.
-
Vehicle: 0.5% Methylcellulose (MC).
-
Dosing Duration: 14 consecutive days.
-
Dose Levels:
-
Male rats: 12.5, 50, 100, and 150 mg/kg/day.
-
Female rats: 12.5, 25, 50, and 75 mg/kg/day.
-
-
Control Group: Received vehicle (0.5% MC) only.
-
Observations:
-
Clinical Signs: Monitored daily for symptoms including piloerection, dull fur, redness around the nose, and kyphosis.
-
Body Weight: Measured on days 1, 4, 8, 11, and 14.
-
-
Terminal Procedures:
-
Hematology: Blood samples were collected for analysis of parameters including WBC, NEUT, and LYMPH.
-
Organ Weights: Key organs were weighed.
-
Histopathology: Spleen, thymus, stomach, jejunum, and other organs were collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Visualizations
Signaling Pathway
This compound is a Pan-Akt kinase inhibitor that targets the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating cell proliferation, apoptosis, and angiogenesis and is often aberrantly activated in cancer.[1]
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the 14-day repeated-dose oral toxicity study of this compound in rats.
Caption: Workflow for the preclinical oral toxicity assessment of this compound.
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cutaneous Toxicity of AKT Inhibitors
This support center provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting cutaneous toxicities associated with AKT inhibitors, with a focus on next-generation compounds like Hu7691.
Frequently Asked Questions (FAQs)
Q1: Why do AKT inhibitors cause cutaneous toxicity?
The PI3K/AKT signaling pathway is crucial for the normal proliferation, differentiation, and survival of epidermal keratinocytes.[1] Inhibition of this pathway, while beneficial for targeting cancer cells, can disrupt these essential functions in the skin, leading to cell death and inflammatory responses that manifest as a rash.[1][2] Specifically, the AKT2 isozyme is considered a key mediator of keratinocyte survival, and its inhibition is strongly linked to cutaneous toxicity.[3][4]
Q2: What are the typical characteristics of an AKT inhibitor-associated rash?
The rash associated with AKT inhibitors is often described as maculopapular (containing both flat and raised lesions).[1][5] However, it can be polymorphous and present with varying morphologies, including papular, eczematous, erythema multiforme-like, and urticarial forms.[5] Pruritus (itching) and dry skin are also common symptoms.[1] The rash typically appears on the face, scalp, chest, and upper back.[6]
Q3: How is this compound designed to minimize skin toxicity?
This compound is a selective AKT inhibitor designed to reduce cutaneous side effects.[7] It achieves this by demonstrating a 24-fold selectivity for inhibiting AKT1 over AKT2.[3] By sparing AKT2, which is essential for keratinocyte health, this compound aims to maintain a better safety profile regarding skin-related adverse events compared to less selective pan-AKT inhibitors.[3][4] Preclinical studies have shown that this compound exhibits low toxicity and inhibitory potency against HaCaT keratinocytes in vitro.[3][7]
Q4: What is the typical onset and duration of these skin reactions?
For inhibitors of the PI3K/AKT pathway, skin toxicities generally develop within the first one to two weeks of initiating treatment, often peaking around the third or fourth week.[5][8] While the intensity may decrease over time, the rash can persist for several months.[8]
Q5: What general management strategies are recommended in a preclinical or clinical setting?
Management involves both pre-emptive and reactive strategies. A pre-emptive approach, initiated at the start of treatment, is often recommended and includes the use of skin moisturizers, broad-spectrum sunscreen, a mild topical steroid (e.g., 1% hydrocortisone), and sometimes an oral tetracycline antibiotic (like doxycycline or minocycline).[9][10] Reactive treatment is initiated after a rash develops and is graded based on severity.[8][11]
Troubleshooting Preclinical & In Vitro Experiments
This section addresses common issues encountered during the experimental evaluation of AKT inhibitor cutaneous toxicity.
Q1: Problem - I am observing high variability in my in vitro keratinocyte viability assay (e.g., MTT, MTS) results.
-
Possible Cause 1: Inconsistent Seeding Density. Keratinocytes are highly sensitive to cell density. Ensure a consistent number of cells is seeded in each well. Use a hemocytometer or automated cell counter and verify cell viability (e.g., with trypan blue) before seeding.
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth. Mitigate this by not using the outer wells for experimental conditions or by filling them with sterile PBS or media to create a humidity barrier.
-
Possible Cause 3: Compound Precipitation. The inhibitor may be precipitating out of the solution at the tested concentrations. Visually inspect the media in the wells under a microscope for any precipitate. If observed, consider using a lower concentration, a different solvent (while keeping the final solvent concentration constant and low, e.g., <0.1% DMSO), or pre-warming the media before adding the compound.
-
Possible Cause 4: Serum Interaction. Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If variability is high, consider reducing the serum percentage during the treatment period or using a serum-free medium if the cells can tolerate it for the duration of the experiment.
Q2: Problem - The skin reaction in our animal model is more severe than anticipated, leading to study termination.
-
Possible Cause 1: Dose Selection. The maximum tolerated dose (MTD) for general toxicity may be higher than the MTD for cutaneous toxicity. Consider performing a dose-ranging study specifically monitoring for skin reactions (e.g., erythema, scaling, lesions) to establish a dermatological MTD.
-
Possible Cause 2: Vehicle Effects. The vehicle used for oral gavage or topical application may itself be an irritant. Always run a vehicle-only control group to assess baseline skin reactivity. For topical studies, ensure the vehicle is non-irritating and appropriate for dermal application.
-
Possible Cause 3: Environmental Factors. Excessive sun exposure can worsen skin reactions caused by some targeted therapies.[5] Ensure standardized lighting conditions in animal housing and avoid direct sunlight. Also, check for any potential irritants in bedding materials.
-
Possible Cause 4: Synergistic Inflammation. If the study involves co-administration of another agent, consider if there is a synergistic inflammatory effect. Evaluate the cutaneous toxicity of each agent individually before testing the combination.
Q3: Problem - I am not observing any significant effect on keratinocytes in vitro even at high concentrations of a pan-AKT inhibitor.
-
Possible Cause 1: Cell Line Resistance. While uncommon, the specific keratinocyte cell line used (e.g., HaCaT) may have intrinsic resistance mechanisms. Verify the cell line's identity via short tandem repeat (STR) profiling. Confirm that the cells express all three AKT isoforms.
-
Possible Cause 2: Inactive Compound. Ensure the inhibitor has been stored correctly (temperature, light, humidity) and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
-
Possible Cause 3: Assay Timing. The cytotoxic or anti-proliferative effects may require a longer incubation period. Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Possible Cause 4: Incorrect Assay. A viability assay (like MTT) measures metabolic activity, while a cytotoxicity assay (like LDH release) measures cell death. The inhibitor might be causing cell cycle arrest (cytostatic effect) rather than overt cell death (cytotoxic effect). Consider using a proliferation assay (e.g., BrdU incorporation or cell counting) to assess cytostatic effects.
Data on Cutaneous Adverse Events (PI3K/AKT Pathway Inhibitors)
Since detailed clinical data for this compound is not yet publicly available, the following table summarizes cutaneous adverse events (AEs) for other well-characterized inhibitors targeting the PI3K/AKT pathway to provide a general reference.
| Adverse Event | Agent (Class) | All-Grade Incidence (%) | Grade ≥3 Incidence (%) | Source |
| Rash | Capivasertib (AKT inhibitor) | 38% - 58% | ~12.5% | [5] |
| Maculopapular Rash | Alpelisib (PI3Kα inhibitor) | 45% - 64% | ~12% | [1] |
| Pruritus | Capivasertib (AKT inhibitor) | ~15% (Severity not specified) | Not specified | [5] |
| Dry Skin | Alpelisib (PI3Kα inhibitor) | ~18% | <1% | [1] |
Note: Incidence rates are derived from clinical trials where inhibitors may have been used in combination with other therapies. Grade ≥3 events are considered severe.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Viability Assay
This protocol describes a method to assess the effect of an AKT inhibitor on the viability of the HaCaT human keratinocyte cell line using a colorimetric MTT assay.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
AKT inhibitor (e.g., this compound), dissolved in DMSO to create a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest sub-confluent (70-80%) cells using Trypsin-EDTA. Perform a cell count and viability check. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AKT inhibitor in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations (or vehicle control). Include "media only" wells as a blank control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells: Viability (%) = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the results to determine the IC₅₀ value.
Protocol 2: Toxicity Assessment Using Reconstructed Human Epidermis (RhE) Model
This protocol outlines a method to assess the dermal irritation potential of an AKT inhibitor using commercially available 3D skin models (e.g., EpiDerm™, SkinEthic™).
Materials:
-
Reconstructed Human Epidermis (RhE) tissue inserts (e.g., in 24-well plates)
-
Assay medium provided by the RhE kit manufacturer
-
AKT inhibitor
-
Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS)
-
Negative Control (NC): Sterile PBS or deionized water
-
MTT solution (1 mg/mL in assay medium)
-
Isopropanol
-
Sterile forceps and PBS
Methodology:
-
Pre-incubation: Upon receipt of the RhE kit, place the tissue inserts into wells containing pre-warmed assay medium and incubate for at least 1 hour (or as per manufacturer's instructions) at 37°C and 5% CO₂.
-
Topical Application:
-
Remove the medium from the top of the tissue inserts.
-
Apply 25-50 µL of the test compound (dissolved in a suitable vehicle), the Negative Control (PBS), or the Positive Control (5% SDS) directly onto the surface of the epidermis.
-
Ensure the entire surface is covered.
-
-
Exposure: Incubate for the specified exposure time (e.g., 60 minutes for irritation testing) at 37°C and 5% CO₂.
-
Washing: After exposure, carefully remove the test substance by thoroughly rinsing the tissue surface with PBS using a pipette. Use sterile forceps to transfer the tissue insert to a fresh well with new assay medium. Incubate for 24-42 hours to allow for the development of cytotoxic effects.
-
MTT Viability Test:
-
Transfer each tissue insert to a well containing 300 µL of MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C and 5% CO₂.
-
-
Formazan Extraction:
-
Remove the tissue inserts from the MTT solution and gently blot the bottom.
-
Place each tissue in a new well containing 1-2 mL of isopropanol.
-
Seal the plate and leave at room temperature for at least 2 hours (or overnight) with gentle shaking to extract the purple formazan.
-
-
Data Acquisition: Puncture the tissue to release all extracted formazan. Mix the isopropanol solution well and transfer 200 µL to a 96-well plate. Read the optical density (OD) at 570 nm.
-
Analysis: Calculate the percentage viability for each tissue relative to the negative control: Viability (%) = (OD_Treated / OD_NegativeControl) * 100. A substance is typically classified as an irritant if the mean tissue viability is reduced below 50%.
Visualizations: Pathways and Workflows
Signaling Pathway and Mechanism of Toxicity
Caption: PI3K/AKT pathway and the isoform-selective mechanism of this compound.
Preclinical Management Workflow for Cutaneous Toxicity
Caption: Workflow for managing skin toxicity in preclinical animal studies.
In Vitro Assay Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected in vitro results.
References
- 1. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel agents and associated toxicities of inhibitors of the pi3k/Akt/mtor pathway for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Capivasertib-induced polymorphous lichenoid exanthem: Report of a novel AKT kinase inhibitor-related drug eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermatologist: How to deal with targeted therapy-related skin rashes | MD Anderson Cancer Center [mdanderson.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nhsscotlandnorth.scot [nhsscotlandnorth.scot]
- 9. Skin toxicity evaluation protocol with panitumumab (STEPP), a phase II, open-label, randomized trial evaluating the impact of a pre-Emptive Skin treatment regimen on skin toxicities and quality of life in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 11. distantreader.org [distantreader.org]
Technical Support Center: Hu7691 Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of the AKT inhibitor, Hu7691, in DMSO and cell culture media. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in solution?
A study has reported on the stability of a co-solvent formulation of this compound. In this formulation, this compound was found to be stable for 6 hours at room temperature after stirring and for up to 92 hours when stored at 2-8°C. The measured concentrations remained within 85%-115% of the initial concentration under these conditions.
Q2: How should I prepare and store a stock solution of this compound in DMSO?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). While specific long-term stability data for this compound in pure DMSO is not publicly available, general best practices for small molecule storage in DMSO should be followed. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM), aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term use. For short-term storage, 4°C is generally acceptable.
Q3: What factors can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds stored in DMSO, including:
-
Water Content: The presence of water in DMSO can lead to hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO for the preparation of stock solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may lead to compound degradation or precipitation. Aliquoting stock solutions is highly recommended.
-
Oxygen: While less of a concern for many compounds compared to water, exposure to oxygen can lead to oxidation. Storing solutions under an inert gas like argon or nitrogen can mitigate this.
-
Storage Temperature: Higher temperatures accelerate chemical degradation. Therefore, long-term storage at room temperature is not advisable.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media has not been specifically reported. The stability of a compound in culture media can be influenced by several factors, including the media's pH, the presence of serum proteins that can bind to the compound, and other components like amino acids and vitamins that could react with the compound. Cellular metabolism can also contribute to the degradation of the compound. It is therefore crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Q5: What are the potential degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound. Identifying degradation products typically requires analytical techniques such as mass spectrometry following forced degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Perform a stability check of your stock solution using the protocol outlined below. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| Instability of this compound in culture media during the experiment. | Determine the half-life of this compound in your specific culture media (with and without serum) at 37°C. Based on the stability, you may need to replenish the media with fresh compound during long-term experiments. | |
| Precipitation of this compound in culture media | Poor solubility at the final concentration. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Perform a solubility test by preparing the final dilution and visually inspecting for precipitation after a short incubation. |
| Loss of this compound activity over time | Adsorption to plasticware. | Using low-protein-binding plates and tubes can help minimize the loss of compound due to adsorption. |
| Degradation due to components in the media. | Test the stability of this compound in basal media versus complete media (with serum and other supplements) to identify any components that may be causing degradation. |
Quantitative Data Summary
Currently, limited quantitative stability data for this compound is available in the public domain. The following table summarizes the known information for a co-solvent formulation. Researchers are encouraged to generate their own data for specific experimental conditions.
| Solvent System | Storage Temperature | Duration | Stability |
| Co-solvent Formulation | Room Temperature | 6 hours | Stable (within 85%-115% of initial concentration) |
| Co-solvent Formulation | 2-8°C | 92 hours | Stable (within 85%-115% of initial concentration) |
Experimental Protocols
Due to the lack of specific stability data for this compound in DMSO and various culture media, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions. Below are detailed protocols to guide these experiments.
Protocol 1: Stability of this compound in DMSO
Objective: To determine the stability of this compound in DMSO at different storage temperatures over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber glass vials.
-
Analyze a sample immediately (T=0) using a validated HPLC or LC-MS method to determine the initial concentration and purity.
-
Store the vials at different temperatures: -20°C, 4°C, and room temperature.
-
At designated time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve one vial from each temperature condition.
-
Analyze the samples by HPLC or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without fetal bovine serum (FBS)
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
Procedure:
-
Warm the cell culture medium (with and without FBS) to 37°C.
-
Spike the medium with this compound from your DMSO stock to a final desired concentration (ensure the final DMSO concentration is non-toxic, typically <0.5%).
-
Take an aliquot immediately (T=0) for analysis.
-
Incubate the medium at 37°C in a CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2h, 4h, 8h, 24h, 48h).
-
Process the samples for analysis (this may involve protein precipitation with a solvent like acetonitrile if serum is present, followed by centrifugation).
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its half-life in the medium.
Visualizations
The following diagrams illustrate the workflows for assessing the stability of this compound.
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Workflow for assessing this compound stability in culture media.
Technical Support Center: Overcoming Resistance to Hu7691 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the pan-AKT inhibitor, Hu7691, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable pan-AKT kinase inhibitor.[1][2] It functions by inhibiting the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[1] Aberrant activation of this pathway is a common feature in many human cancers.[1] this compound has demonstrated significant anti-tumor effects in various cancer cell lines and xenograft models, including neuroblastoma, gastric cancer, and osteosarcoma.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to ATP-competitive AKT inhibitors, a class to which this compound likely belongs, is often driven by the activation of compensatory signaling pathways. These can include:
-
Activation of parallel signaling pathways: Cancer cells can bypass AKT inhibition by upregulating alternative survival pathways. The PIM kinase pathway is a frequently observed mechanism of resistance to ATP-competitive AKT inhibitors.
-
Upregulation of Receptor Tyrosine Kinase (RTK) activity: Increased activity of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), can reactivate downstream signaling and confer resistance.
-
Enrichment of Cancer Stem Cells (CSCs): A subpopulation of cells with stem-like properties may be intrinsically resistant to AKT inhibition and can repopulate the tumor.
Q3: What are some initial troubleshooting steps if I observe decreased efficacy of this compound?
-
Confirm Drug Activity: Ensure the batch of this compound is active and used at the correct concentration.
-
Assess Target Engagement: Perform a western blot to confirm the inhibition of AKT phosphorylation (p-AKT) at Ser473 and Thr308 in your treated cells compared to vehicle control. A lack of p-AKT reduction may indicate a problem with the compound or cellular uptake.
-
Evaluate Cell Viability: Re-evaluate the IC50 of this compound in your cell line using a cell viability assay (e.g., MTT or SRB assay) to quantify the level of resistance. A significant shift in the IC50 value confirms resistance.
-
Investigate Compensatory Pathways: Use western blotting to examine the activation status of key proteins in potential escape pathways, such as p-PIM1 and p-EGFR.
Troubleshooting Guides
Issue 1: Decreased Inhibition of AKT Phosphorylation
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration or degradation of this compound. | Verify the concentration and integrity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Reduced drug uptake by the cells. | Consider using a different cell lysis buffer or performing a time-course experiment to ensure sufficient time for drug entry and action. |
| Alterations in the AKT protein. | While less common for ATP-competitive inhibitors, sequence the AKT gene in your resistant cells to check for mutations that might alter the drug-binding site. |
Issue 2: Activation of Parallel Survival Pathways
| Possible Cause | Troubleshooting Step |
| Upregulation of the PIM kinase pathway. | Assess the phosphorylation levels of PIM1 and its downstream targets by western blot. |
| Increased EGFR signaling. | Evaluate the phosphorylation status of EGFR and its downstream effectors like ERK by western blot. |
Strategy 1: Combination Therapy to Overcome Resistance
Based on preclinical evidence with other ATP-competitive AKT inhibitors, combination therapy is a promising strategy to overcome resistance.
| Combination Partner | Rationale | Experimental Validation |
| PIM Kinase Inhibitor (e.g., AZD1208) | PIM kinases can phosphorylate some of the same substrates as AKT, providing a bypass mechanism. Co-inhibition can block this compensatory signaling.[3][4] | Treat resistant cells with a combination of this compound and a PIM inhibitor. Assess cell viability (synergy analysis) and apoptosis. |
| EGFR Inhibitor (e.g., Gefitinib, Erlotinib) | Upregulated EGFR signaling can reactivate downstream pathways. Dual inhibition can provide a more complete blockade of pro-survival signals.[5] | Treat resistant cells with a combination of this compound and an EGFR inhibitor. Evaluate cell proliferation and key signaling molecules by western blot. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and other AKT Inhibitors in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (μM) | AZD5363 IC50 (μM) | GSK2141795 IC50 (μM) |
| Neuro2a | ~5 | >20 | ~2.5 |
| IMR-32 | ~10 | >20 | ~5 |
| SK-N-BE(2) | ~15 | >20 | ~5 |
| SK-N-DZ | ~10 | >20 | ~2.5 |
| CHP-126 | ~5 | >20 | ~2.5 |
| SK-N-SH | ~20 | >20 | ~5 |
Data adapted from a study on the differentiation-inducing effect of AKT inhibitors in neuroblastoma cell lines.[6]
Experimental Protocols
Western Blot for Phosphorylated AKT (p-AKT)
This protocol is for the detection of phosphorylated proteins and requires specific buffers to preserve phosphorylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT as a loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Immunoprecipitation (IP) for Kinase Activity Assay
This protocol allows for the assessment of the enzymatic activity of a specific kinase.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Primary antibody against the kinase of interest (e.g., anti-AKT).
-
Protein A/G agarose beads.
-
Kinase assay buffer.
-
ATP and a specific substrate for the kinase.
-
SDS-PAGE and western blot reagents.
Procedure:
-
Lyse cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing ATP and the kinase substrate.
-
Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by western blot using a phospho-specific antibody.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to the AKT inhibitor this compound.
Caption: A logical workflow for troubleshooting and overcoming this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 4. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Hu7691 Technical Support Center: Preclinical Guidance for Researchers
Disclaimer: Hu7691 is a novel pan-Akt kinase inhibitor currently in the early stages of clinical development. As of November 2025, detailed human clinical trial data, including established optimal dosages and a comprehensive side effect profile in humans, is not yet publicly available. This technical support center provides guidance based on preclinical research to aid researchers, scientists, and drug development professionals in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Akt (Protein Kinase B) signaling pathway.[1][2] Akt is a crucial node in the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in various cancers and plays a significant role in cell proliferation, survival, and metabolism.[2] By inhibiting Akt, this compound can induce cell cycle arrest and promote differentiation in cancer cells, as demonstrated in neuroblastoma models.[1]
Q2: What are the known side effects of this compound in preclinical studies?
A2: Preclinical toxicology studies in Sprague Dawley rats have identified potential target organs for toxicity.[2] Observed side effects at higher doses included:
-
Hematological: Changes in white blood cell counts.
-
Organ-specific: Potential impacts on the spleen, thymus, gastrointestinal tract, liver, kidneys, heart, and ovaries.[2]
It is crucial to note that these are preclinical findings in an animal model, and the side effect profile in humans may differ.
Q3: What is the No Observed Adverse Effect Level (NOAEL) for this compound in preclinical studies?
A3: In a 14-day repeated-dose oral toxicity study in Sprague Dawley rats, the No Observed Adverse Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[2]
Troubleshooting Guide for In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Low Efficacy in Cell Lines | Cell line resistance; incorrect dosage. | Confirm the Akt pathway is active in your cell line. Perform a dose-response curve to determine the IC50 for your specific cell line. IC50 values in preclinical studies have ranged from 0.6 to 27 µM in various human tumor cell lines. |
| High Cell Death (Apoptosis) | Off-target effects at high concentrations; prolonged exposure. | Use concentrations around the determined IC50. Reduce the exposure time. Ensure the observed effect is specific to Akt inhibition by using appropriate controls. |
| Inconsistent Results | Compound stability; experimental variability. | Prepare fresh stock solutions of this compound for each experiment. Ensure consistent cell seeding densities and treatment conditions. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Based on preclinical studies, oral administration of 40-80 mg/kg of this compound, five times a week, has been shown to be effective in arresting tumor growth in neuroblastoma xenograft models.[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound in Neuroblastoma Xenograft Model
| Dosage | Administration Route | Frequency | Outcome | Citation |
| 40 mg/kg | Oral | 5 times/week | Tumor growth arrest | [1] |
| 80 mg/kg | Oral | 5 times/week | Significant tumor growth arrest and induction of differentiation | [1] |
Table 2: Preclinical Toxicity Data for this compound in Sprague Dawley Rats
| Dosage (Male Rats) | Dosage (Female Rats) | Observation | Citation |
| 12.5 mg/kg/day | 12.5 mg/kg/day | No Observed Adverse Effect Level (NOAEL) | [2] |
| 50, 100, 150 mg/kg/day | 25, 50, 75 mg/kg/day | Potential toxicity to spleen, thymus, gastrointestinal tract, liver, kidneys, heart, and ovaries. | [2] |
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for preclinical evaluation of this compound.
References
Troubleshooting inconsistent results in Hu7691 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the novel pan-Akt kinase inhibitor, Hu7691.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally active, and selective pan-Akt kinase inhibitor.[1] It functions by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of this pathway is common in many cancers. This compound has demonstrated anti-proliferative and differentiation-inducing effects in neuroblastoma cells and anti-tumor efficacy in various other cancer cell lines.[3][4]
Q2: In which cell lines has this compound shown activity?
This compound has shown a concentration-dependent decrease in cell viability in several neuroblastoma cell lines, with IC50 values ranging from 2.73 to 18.0 μmol/L after 72 hours of treatment.[3]
Q3: What are the recommended in vivo starting doses for this compound?
In a 14-day repeated-dose toxicity study in Sprague Dawley rats, the No Observed Adverse Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[5] In a neuroblastoma xenograft model, mice were treated with 40 or 80 mg/kg of this compound orally, five times a week.[3]
Q4: What is the solubility and stability of this compound?
This compound (97.98% purity) dose formulations prepared with cosolvents were stable after stirring at room temperature for 6 hours and after storage at 2–8 °C for 92 hours.[5] For in vitro experiments, this compound is often dissolved in DMSO.[6]
Troubleshooting Inconsistent Results
Issue 1: Reduced or No Inhibition of Cell Viability in Culture Despite Potent In Vitro Kinase Inhibition
Possible Causes:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[7]
-
Compound Instability: this compound may be unstable in the specific cell culture medium, degrading before it can exert its effect.[7]
-
Active Efflux: The compound could be actively transported out of the cells by efflux pumps.[7]
-
Incorrect Dosing: The concentration range used may not be appropriate for the specific cell line being tested.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
Assess Cell Permeability: If direct measurement of intracellular concentration is not feasible, consider using a positive control Akt inhibitor with known cell permeability to benchmark your results.
-
Check Compound Stability: While this compound has shown stability in certain formulations, its stability in your specific cell culture medium and conditions should be considered.[5]
-
Use Freshly Prepared Solutions: Prepare fresh solutions of this compound in the appropriate solvent (e.g., DMSO) for each experiment.
Issue 2: Discrepancy Between Inhibition of Akt Phosphorylation and Downstream Cellular Effects (e.g., Apoptosis, Differentiation)
Possible Causes:
-
Temporal Disconnect: The inhibition of Akt phosphorylation may occur on a different timescale than the downstream cellular phenotype.
-
Activation of Compensatory Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of Akt signaling.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that confound the expected outcome.[8]
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to analyze both Akt phosphorylation and the downstream phenotype at multiple time points.
-
Investigate Parallel Pathways: Use Western blotting to examine the activation status of key proteins in known compensatory pathways (e.g., MAPK/ERK pathway).
-
Validate with a Secondary Inhibitor: Use a structurally different Akt inhibitor to see if the same phenotype is observed, which would suggest an on-target effect.[8]
-
Perform a Rescue Experiment: If possible, transfect cells with a constitutively active form of a downstream effector of Akt to see if the this compound-induced phenotype can be reversed.
Issue 3: High Variability in Neurite Outgrowth for Differentiation Assays
Possible Causes:
-
Subjective Measurement: Manual measurement of neurite outgrowth can be subjective and lead to variability.[9]
-
Inconsistent Cell Density: The initial seeding density of the cells can influence their differentiation potential.
-
Variability in Reagent Activity: The potency of differentiation-inducing agents can vary between batches.
Troubleshooting Steps:
-
Automated Image Analysis: Utilize automated image analysis software to quantify neurite length and branching for more objective measurements.
-
Optimize Seeding Density: Perform experiments to determine the optimal seeding density for consistent differentiation in your specific neuroblastoma cell line.
-
Standardize Protocols: Ensure consistent use of reagents and adherence to the differentiation protocol.
-
Use Multiple Differentiation Markers: In addition to morphology, assess the expression of neuronal markers (e.g., β-III-tubulin, MAP2) by qPCR or Western blotting to confirm differentiation.[9]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) after 72h |
| Neuro2a | ~3.0 |
| IMR-32 | ~18.0 |
| SK-N-BE(2) | ~5.0 |
| SK-N-DZ | ~10.0 |
| CHP-126 | ~2.73 |
| SK-N-SH | ~15.0 |
Data extracted from a study by Bing et al. (2023).[3]
Table 2: In Vivo Dosing and Observations of this compound in Rodents
| Species | Dosing Regimen | Key Observations |
| Sprague Dawley Rats (Male) | 12.5, 50, 100, 150 mg/kg/day for 14 days | NOAEL: ≤12.5 mg/kg/day. Target organs for toxicity: spleen, thymus, gastrointestinal tract.[5] |
| Sprague Dawley Rats (Female) | 12.5, 25, 50, 75 mg/kg/day for 14 days | NOAEL: ≤12.5 mg/kg/day. Target organs for toxicity: spleen, thymus, gastrointestinal tract.[5] |
| Nude Mice (Neuro2a xenograft) | 40 and 80 mg/kg, 5 times a week for 17 days | Arrested tumor growth and induced differentiation.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is adapted from a study that assessed the effect of this compound on neuroblastoma cell viability.[3]
-
Cell Seeding: Seed different neuroblastoma cell lines in 96-well plates at a density that allows for 20-30% confluency at the start of treatment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.
-
Cell Fixation: After incubation, gently fix the cells with an appropriate fixative.
-
SRB Staining: Add 4 mg/mL Sulforhodamine B (SRB) solution to each well and incubate for 30 minutes.
-
Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid.
-
Solubilization: Add a solubilizing agent to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for Akt Pathway Inhibition
This protocol provides a general workflow for assessing the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Neuroblastoma Differentiation Assay
This protocol is based on methods used to assess this compound-induced differentiation in neuroblastoma cells.[3]
-
Cell Culture: Plate neuroblastoma cells (e.g., Neuro2a) on a suitable substrate (e.g., laminin-coated plates).
-
Treatment: Treat the cells with this compound at a concentration known to induce differentiation (e.g., 5 µmol/L for Neuro2a cells) for a specified period (e.g., 72 hours). Include a positive control such as all-trans retinoic acid (ATRA).
-
Morphological Analysis:
-
Acquire images of the cells using a microscope at different time points.
-
Quantify neurite outgrowth (e.g., number of neurites per cell, average neurite length) using image analysis software.
-
-
Molecular Analysis (Optional):
-
Quantitative PCR (qPCR): Harvest RNA from the treated cells and perform qPCR to measure the expression of neuronal differentiation markers such as GAP43, ENO2, TUBB3, and RBFOX3.[3]
-
Western Blotting: Analyze protein lysates for the expression of neuronal markers.
-
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability (SRB) Assay.
Caption: Logical Relationship for Troubleshooting Inconsistent Results.
References
- 1. This compound|CAS 2360523-76-6|DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. birmingham.ac.uk [birmingham.ac.uk]
Technical Support Center: Hu7691 and Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the impact of the pan-Akt inhibitor, Hu7691, on normal cell viability. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active, and highly selective pan-Akt kinase inhibitor.[1] It functions by competitively binding to the ATP-binding site of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby inhibiting their kinase activity.[2][3] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] By inhibiting Akt, this compound can disrupt these processes, leading to anti-proliferative effects in cancer cells.[1][4]
Q2: What is the expected impact of this compound on the viability of normal, non-cancerous cells?
A2: Direct and extensive in vitro studies on the effect of this compound on a wide range of normal human cell lines are limited in publicly available literature. However, the PI3K/Akt pathway is also important for the survival and function of normal cells, suggesting that high concentrations of a pan-Akt inhibitor could potentially impact their viability.
One study investigating the similar pan-Akt inhibitor ipatasertib (GDC-0068) reported that in the normal human colon cell line, NCM460, there was "no big difference" in cell viability at various doses tested.[5] This suggests that there may be a therapeutic window where cancer cells, often hyper-reliant on the Akt pathway, are more sensitive to inhibition than normal cells.
In vivo toxicology studies in Sprague Dawley rats have been conducted for this compound.[1][6] These studies provide the most comprehensive data currently available on the effects of this compound on normal tissues.
Q3: Where can I find quantitative data on the effect of this compound on normal cells?
Data Presentation: Summary of Toxicological Data for this compound
The following table summarizes the key findings from the 14-day oral toxicity study of this compound in Sprague Dawley rats. This in vivo data provides insights into the potential effects on normal tissues.
| Parameter | Findings in Male Rats | Findings in Female Rats | Reference |
| Doses Administered | 12.5, 50, 100, and 150 mg/kg/day | 12.5, 25, 50, and 75 mg/kg/day | [1] |
| No Observed Effect Level (NOAEL) | No greater than 12.5 mg/kg/day | No greater than 12.5 mg/kg/day | [1][6] |
| Potential Target Organs for Toxicity | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries | [1][6] |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and this compound inhibition.
Experimental Protocols
Below are detailed methodologies for common cell viability assays used to assess the impact of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Resazurin (AlamarBlue) Assay
This is a fluorescent assay that also measures metabolic activity.
Materials:
-
96-well black, clear-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate at an optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of serially diluted this compound solutions to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired treatment duration.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects on the plate.
-
Troubleshooting Steps:
-
Ensure the cell suspension is homogenous before and during seeding.
-
Use a calibrated multichannel pipette and pre-wet the tips.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Issue 2: Low signal or small dynamic range.
-
Possible Cause: Suboptimal cell number, insufficient incubation time with the assay reagent, or degraded reagents.
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density.
-
Increase the incubation time with the MTT or resazurin reagent.
-
Ensure reagents are stored correctly and are not expired.
-
Issue 3: Unexpected increase in signal at high concentrations of this compound.
-
Possible Cause: The compound may be directly reducing the assay reagent or interfering with the optical reading. Kinase inhibitors can sometimes cause an increase in cellular metabolic activity as a stress response before cell death occurs.[7]
-
Troubleshooting Steps:
-
Run a cell-free control with the compound and the assay reagent to check for direct reduction.
-
Visually inspect the cells under a microscope before adding the assay reagent to assess cell morphology and confluence.
-
Consider using a different viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release or trypan blue exclusion).
-
Issue 4: Discrepancy between viability assay results and visual inspection of cells.
-
Possible Cause: The assay is measuring metabolic activity, which may not always directly correlate with cell number, especially if the compound affects mitochondrial function without immediately causing cell death.[8]
-
Troubleshooting Steps:
-
Supplement the metabolic assay with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity.
-
Analyze cells at multiple time points to capture both cytostatic and cytotoxic effects.
-
Experimental Workflow
The following diagram outlines a general workflow for assessing the impact of this compound on normal cell viability.
Caption: General workflow for assessing cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-AKT Inhibitors: Hu7691 Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Pan-AKT inhibitors, which target all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3), represent a promising strategy to counteract the effects of aberrant pathway activation. This guide provides an objective comparison of a novel pan-AKT inhibitor, Hu7691, with other well-characterized inhibitors in clinical development: MK-2206, Ipatasertib, and Capivasertib. The comparison is supported by available experimental data to aid researchers in selecting the most appropriate tool for their preclinical and clinical investigations.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other pan-AKT inhibitors against the three AKT isoforms.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| This compound | 4.0[1] | 97.5[1] | 28[1] |
| MK-2206 | 8[2] | 12[2][3] | 65[2][3] |
| Ipatasertib | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Capivasertib (AZD5363) | 3[4][5][6] | 7-8[4][5][6] | 7-8[4][5][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity: Inhibiting Cancer Cell Growth
The efficacy of these inhibitors has been evaluated across a variety of cancer cell lines. While direct head-to-head studies are limited, the available data provides insights into their potential therapeutic applications.
| Inhibitor | Representative Cancer Cell Lines | Observed Effects |
| This compound | Neuroblastoma, Gastric Cancer, Osteosarcoma, Renal Cancer | Significant inhibition of proliferation. Induces differentiation in neuroblastoma cells[7]. |
| MK-2206 | Acute Lymphoblastic Leukemia (ALL), Acute Myeloid Leukemia (AML), Ewing Sarcoma, Nasopharyngeal Carcinoma, Breast Cancer | Median relative IC50 of 2.2µM across a panel of pediatric preclinical testing program (PPTP) cell lines[8]. IC50 values in the low micromolar range in nasopharyngeal carcinoma cell lines[9]. IC50 values of 22-90 nM in breast cancer cell lines[10]. |
| Ipatasertib | Serous Endometrial Cancer, Prostate Cancer, Breast Cancer | Mean IC50 values of 6.62 µM and 2.05 µM in ARK1 and SPEC-2 endometrial cancer cell lines, respectively[11]. More effective in cell lines with PTEN loss or PIK3CA mutations[12]. |
| Capivasertib (AZD5363) | Breast Cancer, Gastric Cancer | Inhibits proliferation in 41 of 182 solid and hematologic tumor cell lines with a potency of < 3 µM[5]. IC50 values of 0.1-44.4 µM in various gastric cancer cell lines[6]. |
In Vivo Efficacy and Clinical Development
Preclinical in vivo studies and clinical trials are crucial for determining the therapeutic potential of these inhibitors.
-
This compound : Has demonstrated dose-dependent tumor growth inhibition in xenograft models of neuroblastoma, gastric cancer, osteosarcoma, and renal cancer. Initial toxicology studies in rats have been conducted to determine the No Observed Effect Level (NOEL)[13].
-
MK-2206 : Has undergone clinical trials for various cancers[8]. In vivo studies have shown significant anti-tumor activity in osteosarcoma xenografts[8].
-
Ipatasertib : An orally administered, selective AKT inhibitor that has shown promising results in solid tumors in both preclinical and clinical trials[11]. It has been investigated in combination with other therapies[14][15].
-
Capivasertib (AZD5363) : An orally active and potent pan-AKT inhibitor[4][5] that has shown promise in clinical trials for HR-positive/HER2-negative metastatic breast cancer[16]. It is being investigated as both a monotherapy and in combination with other agents[15][17].
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the central role of AKT in cell signaling and a general workflow for evaluating the efficacy of pan-AKT inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-AKT inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of pan-AKT inhibitors.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed protocols for key experiments.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
pan-AKT inhibitors (this compound, MK-2206, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Treat the cells with various concentrations of the pan-AKT inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 4 hours or overnight with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
In Vitro AKT Kinase Assay
This assay measures the ability of an inhibitor to block the kinase activity of purified AKT enzyme.
Materials:
-
Purified recombinant AKT1, AKT2, and AKT3 enzymes
-
Kinase assay buffer
-
GSK-3α peptide substrate
-
ATP
-
pan-AKT inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Prepare serial dilutions of the pan-AKT inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the inhibitor solution, the purified AKT enzyme, and the GSK-3α substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence using a luminometer.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated AKT (p-AKT)
This technique is used to detect the phosphorylation status of AKT, a direct indicator of its activation, in response to inhibitor treatment.
Materials:
-
Cancer cell lines
-
pan-AKT inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with pan-AKT inhibitors as described for the cell viability assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total AKT.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicaloptions.com [clinicaloptions.com]
- 17. ispor.org [ispor.org]
A Comparative Guide to AKT Inhibitors Hu7691 and AZD5363 in the Context of Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in breast cancer, making it a prime target for therapeutic intervention. This guide provides a comparative overview of two potent AKT inhibitors, Hu7691 and AZD5363 (Capivasertib), to aid researchers in selecting the appropriate tool for their preclinical studies in breast cancer. While both compounds effectively target the AKT kinase, their preclinical evaluation in breast cancer models differs significantly in the available public literature.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and AZD5363, based on available preclinical studies. It is important to note that direct comparative studies of these two inhibitors in the same breast cancer cell lines are limited in the public domain.
| Table 1: In Vitro Inhibitory Activity against AKT Isoforms | ||
| Compound | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) |
| This compound | 4.0 | 97.5 |
| AZD5363 | 3 | 8 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective AKT isoform by 50%.
| Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines | |||
| Compound | Cell Line | GI₅₀/IC₅₀ | Notes |
| This compound | MDA-MB-231 | Data not publicly available | Has shown broad anti-proliferative activity against a range of human tumor cell lines. |
| MCF-7 | Data not publicly available | ||
| AZD5363 | T47D-LTED | ~100 nM (GI₅₀)[1] | Long-term estrogen-deprived model. |
| ZR75-LTED | ~100 nM (GI₅₀)[1] | Long-term estrogen-deprived model. | |
| MCF7 | < 500 nmol/L (GI₅₀)[1] | ||
| MDA-MB-231 | 76.7±5.1 nM (IC₅₀) | In combination with doxorubicin, the IC₅₀ of doxorubicin was significantly lower. |
GI₅₀ is the concentration that causes 50% growth inhibition, while IC₅₀ is the concentration that inhibits a specific function by 50%.
| Table 3: Effects on Downstream Signaling Pathways | ||
| Compound | Downstream Marker | Effect |
| This compound | p-AKT (S473) | Effective decrease in phosphorylation. |
| AZD5363 | p-PRAS40 | Dose- and time-dependent reduction in phosphorylation.[2] |
| p-GSK3β | Dose- and time-dependent reduction in phosphorylation.[2] | |
| p-S6 | Dose- and time-dependent reduction in phosphorylation.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and points of inhibition by this compound and AZD5363.
Caption: A typical experimental workflow for Western blot analysis of AKT pathway inhibition.
Caption: Standard workflow for determining cell viability and calculating IC₅₀/GI₅₀ values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate the efficacy of AKT inhibitors.
Western Blot Analysis for PI3K/AKT Pathway Inhibition
Objective: To determine the effect of this compound and AZD5363 on the phosphorylation status of AKT and its downstream targets.
Methodology:
-
Cell Culture and Treatment:
-
Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or AZD5363 for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40, p-GSK3β, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a digital imaging system and quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibitory concentration (GI₅₀) of this compound and AZD5363 in breast cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed breast cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or AZD5363. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ values using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound and AZD5363 in breast cancer cells.
Methodology:
-
Cell Treatment:
-
Treat breast cancer cells with different concentrations of this compound or AZD5363 for a specified time (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group using flow cytometry analysis software.
-
Conclusion
Both this compound and AZD5363 are potent inhibitors of the AKT signaling pathway with demonstrated anti-tumor activity. AZD5363 (Capivasertib) has been extensively characterized in breast cancer models, with a significant amount of publicly available data on its efficacy and mechanism of action, and is currently in clinical trials. While this compound has shown promise in a broad range of cancer types, its specific activity in breast cancer cell lines is less documented in the public literature. The choice between these two inhibitors for preclinical breast cancer research will depend on the specific experimental goals. For studies requiring a well-characterized agent in breast cancer with established protocols and a wealth of comparative data, AZD5363 is a strong candidate. This compound represents a newer agent with a potentially different selectivity profile that may warrant investigation in breast cancer models, especially in comparative studies to further elucidate the nuances of AKT inhibition. Researchers are encouraged to perform their own head-to-head comparisons to determine the most suitable inhibitor for their specific breast cancer model and research questions.
References
A Comparative Analysis of Hu7691 and GSK2141795 in Neuroblastoma: An In-Depth Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two AKT inhibitors, Hu7691 and GSK2141795, in the context of neuroblastoma. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and experimental methodologies.
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a significant clinical challenge, particularly in high-risk cases.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer and is a key driver of tumor cell proliferation and survival. Consequently, inhibitors of this pathway, particularly AKT inhibitors, have emerged as promising therapeutic agents. This guide focuses on two such inhibitors: this compound, a novel AKT inhibitor, and GSK2141795 (Uprosertib), a potent pan-Akt inhibitor. Both compounds have been investigated for their potential in treating neuroblastoma.
Mechanism of Action: Targeting the AKT Signaling Pathway
Both this compound and GSK2141795 function as inhibitors of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2] By binding to and inhibiting the activity of AKT, these molecules block the downstream signaling cascade, which can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[2] In the context of neuroblastoma, a key finding is that the inhibition of AKT by these compounds can induce cellular differentiation.[1] This is a significant therapeutic mechanism, as it can lead to a less malignant phenotype.
Below is a diagram illustrating the targeted signaling pathway:
In Vitro Efficacy: A Head-to-Head Comparison
A key study directly compared the anti-proliferative effects of this compound and GSK2141795 across a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a colorimetric Sulforhodamine B (SRB) assay after 72 hours of treatment.
| Cell Line | This compound IC50 (µmol/L)[1] | GSK2141795 Average IC50 (µmol/L)[1] |
| Neuro2a | 2.73 | 2.95 |
| IMR-32 | 18.0 | Not specified |
| SK-N-BE(2) | 11.28 | 2.95 |
| SK-N-DZ | 13.53 | 2.95 |
| CHP-126 | 3.55 | 2.95 |
| SK-N-SH | 10.51 | Not specified |
Table 1: In Vitro Anti-proliferative Activity of this compound and GSK2141795 in Neuroblastoma Cell Lines.
The data indicates that both compounds exhibit potent anti-proliferative activity against neuroblastoma cell lines. Notably, the study highlights that GSK2141795 and this compound have a close average IC50 for the inhibition of neuroblastoma cell proliferation.[1]
In Vivo Efficacy in Neuroblastoma Xenograft Models
This compound
The in vivo therapeutic efficacy of this compound was evaluated in a Neuro2a xenograft mouse model.
| Treatment Group | Dosage | Tumor Volume at Day 17 (mm³)[1] |
| Vehicle (Control) | - | 2416 ± 432 |
| This compound | 40 mg/kg | Not specified |
| This compound | 80 mg/kg | 1079 ± 318 |
Table 2: In Vivo Efficacy of this compound in a Neuro2a Xenograft Model.
Oral administration of this compound at 80 mg/kg for 17 days resulted in a significant reduction in tumor volume compared to the vehicle-treated control group.[1]
GSK2141795
While GSK2141795 has been evaluated in in vivo xenograft models for other cancers, such as breast and ovarian cancer, specific quantitative data on its efficacy in a neuroblastoma xenograft model was not available in the reviewed literature. Therefore, a direct comparison of the in vivo efficacy of this compound and GSK2141795 in neuroblastoma cannot be conclusively made at this time.
Experimental Protocols
In Vitro Cell Viability Assay (SRB Assay)
The following diagram outlines the workflow for the Sulforhodamine B (SRB) assay used to determine the in vitro efficacy of the compounds.
Detailed Methodology:
-
Cell Seeding: Neuroblastoma cell lines (Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH) were seeded in 96-well plates.[1]
-
Drug Treatment: Cells were treated with varying concentrations of this compound or GSK2141795 (ranging from 0.625 to 20 µmol/L) for 72 hours.[1]
-
Cell Fixation: After incubation, the cells were fixed.
-
Staining: The fixed cells were stained with Sulforhodamine B (SRB) solution.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell density.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
In Vivo Neuroblastoma Xenograft Model (this compound)
The following diagram illustrates the workflow for the in vivo efficacy study of this compound.
Detailed Methodology:
-
Animal Model: 6- to 8-week-old female nude mice were used.[1]
-
Tumor Cell Inoculation: Neuro2a neuroblastoma cells were inoculated via axillary injection to establish xenografts.[1]
-
Tumor Growth and Randomization: When tumors reached an average volume of 30–45 mm³, the mice were randomized into control and treatment groups.[1]
-
Drug Administration: Mice were orally administered with a placebo, 40 mg/kg of this compound, or 80 mg/kg of this compound daily for 17 days.[1]
-
Monitoring: Tumor volume and body weight were measured daily.[1]
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and further analyzed.
Conclusion
Both this compound and GSK2141795 demonstrate significant promise as therapeutic agents for neuroblastoma by effectively inhibiting the AKT signaling pathway and inducing cell differentiation. In vitro studies show comparable anti-proliferative efficacy between the two compounds.
This compound has demonstrated significant in vivo anti-tumor activity in a neuroblastoma xenograft model. However, a direct in vivo comparison with GSK2141795 in a similar neuroblastoma model is currently lacking in the available literature. Further preclinical studies are warranted to directly compare the in vivo efficacy and safety profiles of these two promising AKT inhibitors in the context of neuroblastoma to better inform future clinical development.
References
Hu7691: A Novel AKT Inhibitor Challenging Standard Neuroblastoma Therapies
For Immediate Release
A comprehensive analysis of the novel AKT inhibitor, Hu7691, reveals a promising new therapeutic avenue for neuroblastoma, a common and often aggressive childhood cancer. This guide offers an in-depth comparison of this compound against current standard-of-care treatments, including chemotherapy, immunotherapy, targeted therapy, and differentiation agents. The data presented herein, supported by detailed experimental protocols, provides researchers, scientists, and drug development professionals with a critical overview of the therapeutic landscape for neuroblastoma and the potential positioning of this compound within it.
Executive Summary
Neuroblastoma treatment has evolved to a multi-modal approach, particularly for high-risk patients, incorporating intensive chemotherapy, surgery, radiation, and immunotherapy. However, survival rates for high-risk neuroblastoma remain challenging, underscoring the urgent need for novel therapeutic strategies. This compound, a potent and selective AKT inhibitor, has emerged from preclinical studies with a unique mechanism of action that distinguishes it from many current therapies. Unlike traditional cytotoxic agents that aim to induce widespread cell death, this compound primarily promotes the differentiation of neuroblastoma cells, forcing them into a more mature, less aggressive state.[1][2] This guide provides a head-to-head comparison of this compound with standard neuroblastoma therapies, focusing on efficacy, mechanism of action, and available preclinical data.
Comparative Efficacy of this compound and Standard Neuroblastoma Therapies
The following tables summarize the available quantitative data for this compound and standard-of-care therapies for neuroblastoma. It is important to note that the data presented is derived from various preclinical and clinical studies and may not be directly comparable due to differences in experimental conditions.
In Vitro Anti-proliferative Activity
| Therapeutic Agent | Neuroblastoma Cell Line | IC50 / ED50 (µM) | Citation |
| This compound | Neuro2A | 2.73 | [1] |
| IMR-32 | 18.0 | [1] | |
| SK-N-BE(2) | 10.9 | [1] | |
| SK-N-DZ | 12.5 | [1] | |
| CHP126 | 3.45 | [1] | |
| SK-N-SH | 11.6 | [1] | |
| Cisplatin | IMR-5 | ~1.0 | [3] |
| Kelly | ~0.5 | [3] | |
| SK-N-SH | ~2.0 | [3] | |
| Doxorubicin | IMR-5 | ~0.01 | [3] |
| Kelly | ~0.005 | [3] | |
| SK-N-SH | ~0.02 | [3] | |
| Etoposide | IMR-5 | ~0.5 | [3] |
| Kelly | ~0.1 | [3] | |
| SK-N-SH | ~1.0 | [3] | |
| ATRA | SH-SY5Y | Not typically measured by IC50; induces differentiation | [4] |
In Vivo Efficacy in Neuroblastoma Xenograft Models
| Therapeutic Agent | Mouse Model | Dosing Regimen | Outcome | Citation |
| This compound | Neuro2a xenograft | 40 mg/kg, oral, 5 days/week for 17 days | Significant tumor growth inhibition | [1] |
| Neuro2a xenograft | 80 mg/kg, oral, 5 days/week for 17 days | More potent tumor growth inhibition than 40 mg/kg | [1] | |
| ATRA | Neuro2a xenograft | 80 mg/kg, oral, 5 days/week for 17 days | Significant tumor growth inhibition, but less effective than this compound | [1] |
Clinical Efficacy of Standard Therapies (for reference)
| Therapeutic Agent | Patient Population | Efficacy Endpoint | Result | Citation |
| Dinutuximab | High-risk neuroblastoma | 2-year Event-Free Survival | 66% with Dinutuximab vs. 46% with standard therapy | [5] |
| High-risk neuroblastoma | 2-year Overall Survival | Increased compared to standard therapy | [5] | |
| Lorlatinib | Relapsed/refractory ALK-driven neuroblastoma (<18 years) | Objective Response Rate | ~30% (monotherapy), 63% (with chemotherapy) | [6] |
| Relapsed/refractory ALK-driven neuroblastoma (≥18 years) | Objective Response Rate | ~67% (monotherapy) | [6] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and many standard neuroblastoma therapies lies in their mechanism of action.
This compound: Inducing Differentiation through AKT Inhibition
This compound is a selective inhibitor of the protein kinase B (AKT) signaling pathway.[1] The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including neuroblastoma.[7][8] In neuroblastoma, inhibition of AKT by this compound does not primarily lead to apoptosis (programmed cell death), but rather induces the cells to differentiate into a more mature, neuron-like state.[1] This is evidenced by neurite outgrowth, cell cycle arrest, and changes in the expression of differentiation markers.[1][2] This differentiation-based approach offers a potentially less toxic alternative to conventional chemotherapy.
Standard Therapies: A Multi-pronged Attack
-
Chemotherapy: Cytotoxic agents like cisplatin, doxorubicin, and etoposide work by inducing widespread DNA damage, leading to apoptosis in rapidly dividing cancer cells.[9]
-
Immunotherapy (Dinutuximab): This monoclonal antibody targets the GD2 antigen, which is highly expressed on the surface of neuroblastoma cells.[5][10] By binding to GD2, dinutuximab flags the cancer cells for destruction by the patient's immune system through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5]
-
Targeted Therapy (Lorlatinib): For neuroblastomas with activating mutations or amplifications of the anaplastic lymphoma kinase (ALK) gene, lorlatinib acts as a potent inhibitor of the ALK tyrosine kinase, thereby blocking downstream signaling pathways that drive tumor growth.[11][12]
-
Differentiation Therapy (ATRA): All-trans retinoic acid, a derivative of vitamin A, is a standard component of maintenance therapy for high-risk neuroblastoma.[4] It induces differentiation of neuroblastoma cells, in part through the PI3K/AKT signaling pathway, though its precise mechanism is complex.[7][13]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of action of this compound in inducing neuroblastoma cell differentiation.
References
- 1. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative potential of cytostatic drugs on neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Researchers show lorlatinib is safe and effective for patients with ALK-driven relapsed/refractory high-risk neuroblastoma | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
- 7. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Spotlight on dinutuximab in the treatment of high-risk neuroblastoma: development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alexslemonade.org [alexslemonade.org]
- 13. PI3K/AKT AND ERK REGULATE RETINOIC ACID-INDUCED NEUROBLASTOMA CELLULAR DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hu7691's Anti-Cancer Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel pan-AKT inhibitor, Hu7691, with other therapeutic alternatives for cancer treatment, focusing on its preclinical validation in xenograft models. We present available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to support researchers in evaluating the potential of this compound.
Introduction to this compound
This compound is a novel, orally active, selective pan-AKT kinase inhibitor that has demonstrated significant anti-tumor efficacy in multiple human tumor xenografts.[1] As a central node in the PI3K/Akt/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism, making it a prime target for cancer therapy.[2] this compound has completed preclinical studies and has been approved for clinical trials, showing promise in treating various cancers, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[1]
Comparative Efficacy of this compound in Xenograft Models
While direct head-to-head studies of this compound against other AKT inhibitors in patient-derived xenograft (PDX) models are not yet published, we can evaluate its efficacy based on available data from a cell-line-derived xenograft model and compare it with other relevant inhibitors.
This compound vs. ATRA in a Neuroblastoma Xenograft Model
A key preclinical study investigated the therapeutic effects of this compound in a Neuro2a neuroblastoma xenograft mouse model. The study compared two doses of this compound with All-Trans-Retinoic Acid (ATRA), a standard differentiation-inducing agent used in neuroblastoma treatment.[1][3][4]
Table 1: Efficacy of this compound vs. ATRA in Neuro2a Xenografts [1]
| Treatment Group | Dose | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1.5 | 0 |
| This compound | 40 mg/kg | ~0.8 | ~47 |
| This compound | 80 mg/kg | ~0.5 | ~67 |
| ATRA | 80 mg/kg | ~1.2 | ~20 |
Data is estimated from graphical representations in the cited source and is intended for comparative purposes.
The results indicate that this compound at both 40 mg/kg and 80 mg/kg doses was significantly more effective at inhibiting tumor growth than ATRA at 80 mg/kg in this model.[1]
Alternative AKT Pathway Inhibitors
Several other inhibitors targeting the PI3K/AKT/mTOR pathway have been investigated for cancer therapy. These serve as important comparators for evaluating the potential of this compound.
Table 2: Comparison with Other AKT Inhibitors in Neuroblastoma
| Inhibitor | Type | Model System | Key Findings | Citation |
| Perifosine | Allosteric pan-AKT inhibitor | MYCN-amplified neuroblastoma cells (in vitro and in vivo) | Showed promising in vitro and in vivo activity in combination with conventional cytotoxic drugs. | [5][6] |
| AZD5363 | ATP-competitive AKT inhibitor | Neuroblastoma cell lines (in vitro) | Demonstrated anti-proliferative effects. | [1] |
| GSK2141795 | ATP-competitive AKT inhibitor | Neuroblastoma cell lines (in vitro) | Showed anti-proliferative effects with an IC50 comparable to this compound in some cell lines. | [1] |
| Ipatasertib | ATP-competitive pan-AKT inhibitor | Rhabdomyosarcoma PDX models | Showed significant antitumor activity in a subset of rhabdomyosarcoma models. | [7] |
| Miransertib | Allosteric pan-AKT inhibitor | Rhabdomyosarcoma PDX models | Did not show significant antitumor activity in the tested rhabdomyosarcoma models. | [7] |
It is important to note that these studies were conducted in different model systems, and direct comparisons of efficacy should be made with caution. The development of PDX models that more accurately recapitulate the heterogeneity of patient tumors is crucial for future comparative studies.[8][9][10]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment for Drug Efficacy Studies
The following is a generalized protocol for the establishment and use of orthotopic neuroblastoma PDX models for in vivo drug efficacy testing, based on established methodologies.[11][12][13]
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: A small fragment of the viable tumor tissue is surgically implanted into the adrenal gland of an immunodeficient mouse (e.g., NOD-SCID Gamma).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as MRI or bioluminescence imaging.
-
Passaging: Once the primary tumor reaches a specified size, it is harvested and can be serially passaged into new cohorts of mice for expansion.
-
Drug Efficacy Study:
-
Mice with established PDX tumors of a specified volume are randomized into treatment and control groups.
-
This compound and/or comparator drugs are administered according to the specified dosing schedule and route (e.g., oral gavage).
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting) to assess target engagement and downstream effects.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the validation of this compound, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
References
- 1. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differentiating agents in pediatric malignancies: retinoids in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Functional Activity of AKT Has Efficacy against Aggressive Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Functional Activity of AKT Has Efficacy against Aggressive Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. championsoncology.com [championsoncology.com]
- 9. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 10. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Hu7691 and Alternative Agents in MYCN-Amplified Neuroblastoma
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Hu7691, a novel AKT inhibitor, in the context of other targeted therapies for high-risk, MYCN-amplified neuroblastoma. This guide provides a detailed comparison of preclinical efficacy, mechanisms of action, and experimental methodologies.
High-risk neuroblastoma, particularly cases with amplification of the MYCN oncogene, presents a significant therapeutic challenge with poor prognosis. The MYCN oncoprotein drives tumor progression and therapeutic resistance, making it a critical target for novel drug development. One promising strategy involves targeting key signaling pathways that regulate MYCN stability and function, such as the PI3K/AKT/mTOR pathway. This compound, a novel and potent AKT inhibitor, has emerged as a promising candidate, demonstrating significant preclinical efficacy in MYCN-amplified neuroblastoma models. This guide provides a comparative analysis of this compound with other therapeutic agents, supported by experimental data, to inform ongoing research and development efforts.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In a panel of MYCN-amplified neuroblastoma cell lines, this compound has demonstrated potent anti-proliferative effects. The table below summarizes the IC50 values for this compound and other relevant therapeutic agents.
| Therapeutic Agent | Mechanism of Action | MYCN-Amplified Cell Line | IC50 (µM) | Reference |
| This compound | AKT Inhibitor | Neuro2A | 2.73 | [1] |
| IMR-32 | 18.0 | [1] | ||
| SK-N-BE(2) | 10.1 | [1] | ||
| SK-N-DZ | 11.2 | [1] | ||
| CHP126 | 3.45 | [1] | ||
| Perifosine | AKT Inhibitor | BE(2)-C | 7.5 | |
| LA-N-1 | 10.0 | |||
| Temsirolimus | mTOR Inhibitor | SK-N-BE2 | ~1.0 | [2] |
| SK-N-DZ | ~1.0 | [2] | ||
| DFMO | Ornithine Decarboxylase Inhibitor | Multiple NB cell lines | 20,760 - 33,300 | [3] |
| AMXT-1501 | Polyamine Transport Inhibitor | Multiple NB cell lines | 14.13 - 17.72 | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of novel cancer therapeutics. This compound has shown significant tumor growth inhibition in a MYCN-amplified neuroblastoma xenograft model. The following table compares the in vivo efficacy of this compound with other agents.
| Therapeutic Agent | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| This compound | 80 mg/kg, oral, daily | Neuro2a | 54.6 | |
| Temsirolimus | 10 mg/kg | LAN5 (MYCN-amplified) | Significant tumor weight reduction | |
| DFMO + AMXT-1501 | Not specified | TH-MYCN transgenic | Significantly longer survival | [4][5] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and combination therapies. MYCN amplification leads to the aberrant activation of multiple pro-survival pathways, including the PI3K/AKT/mTOR cascade.
Figure 1: Signaling pathways in MYCN-amplified neuroblastoma.
This compound directly inhibits AKT, a central node in this pathway, leading to decreased phosphorylation of its downstream targets.[6] This inhibition has a dual effect: it promotes the degradation of the MYCN protein by relieving the inhibition of GSK3β, and it induces neuronal differentiation.[7][8] In contrast, temsirolimus acts further downstream by inhibiting mTORC1. The combination of DFMO and AMXT-1501 targets a distinct but equally critical pathway for cancer cell proliferation: polyamine biosynthesis and uptake.[3][9]
Experimental Workflows
Reproducibility is a cornerstone of scientific research. The following diagram outlines a typical experimental workflow for evaluating the efficacy of a therapeutic agent like this compound in neuroblastoma.
References
- 1. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic efficacy of inhibiting MYCN and mTOR signaling against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. mdpi.com [mdpi.com]
- 6. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Novel AKT Inhibitor Hu7691 with Other Kinase Inhibitors in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of Hu7691, a novel pan-AKT inhibitor, with other AKT kinase inhibitors, specifically AZD5363 and GSK2141795. The data presented is primarily derived from a head-to-head study in the context of neuroblastoma, a common childhood cancer.[1] This guide is intended to assist researchers in evaluating the potential of this compound for further investigation and development.
Executive Summary
This compound is a potent, orally active, and selective pan-AKT inhibitor targeting AKT1, AKT2, and AKT3.[2] Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce differentiation in neuroblastoma cells.[1][2] A direct comparative study has shown that this compound exhibits a potent anti-proliferative effect on a panel of neuroblastoma cell lines, with IC50 values comparable to or lower than other established AKT inhibitors.[1]
Comparative Anti-proliferative Activity in Neuroblastoma Cell Lines
The anti-proliferative activity of this compound was compared with two other well-characterized AKT inhibitors, AZD5363 and GSK2141795, across a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a Sulforhodamine B (SRB) assay after 72 hours of treatment.
| Cell Line | This compound IC50 (μM) | AZD5363 IC50 (μM) | GSK2141795 IC50 (μM) |
| Neuro2a | 2.73 | >20 | 2.95 |
| IMR-32 | 18.0 | >20 | 11.28 |
| SK-N-BE(2) | 5.45 | >20 | 4.76 |
| SK-N-DZ | 11.2 | >20 | 8.91 |
| CHP-126 | 3.89 | 15.8 | 2.89 |
| SK-N-SH | 15.6 | >20 | 10.5 |
Data sourced from: Bing S, et al. Acta Pharm Sin B. 2023.[1]
Kinase Selectivity Profile
While a direct head-to-head kinase selectivity panel for all three inhibitors under identical conditions is not publicly available, individual selectivity data provides valuable insights.
-
This compound: A novel pan-Akt kinase inhibitor demonstrating excellent selectivity towards non-AGC kinase families.[3]
-
AZD5363: A potent inhibitor of all three AKT isoforms (IC50s of 3 nM for AKT1, 8 nM for AKT2, and 8 nM for AKT3 in cell-free assays). It shows lower activity against the related kinases P70S6K and PKA, and even less against ROCK1/2.[4]
-
GSK2141795: An ATP-competitive, pan-AKT kinase inhibitor.[5] Clinical studies have shown it to be well-tolerated with evidence of clinical activity.[6]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
The following protocol is a generalized representation based on standard SRB assay procedures and the methodology described in the comparative study.[1][7][8][9][10]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, AZD5363, GSK2141795
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the kinase inhibitors (e.g., 0 to 100 µM) for 72 hours.
-
Cell Fixation: The culture medium is removed, and cells are fixed by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AKT inhibitors.
In neuroblastoma, activation of the AKT pathway is associated with poor prognosis and resistance to therapy. By inhibiting AKT, this compound and other AKT inhibitors can block downstream signaling, leading to decreased cell proliferation and survival, and in the case of neuroblastoma, induction of differentiation.
The available preclinical data demonstrates that this compound is a potent pan-AKT inhibitor with significant anti-proliferative activity in neuroblastoma cell lines. Its performance is comparable to other established AKT inhibitors, AZD5363 and GSK2141795. The favorable selectivity profile of this compound suggests it warrants further investigation as a potential therapeutic agent for neuroblastoma and potentially other cancers with a dysregulated PI3K/AKT/mTOR pathway. Head-to-head studies in a broader range of cancer types and against a wider array of kinase inhibitors would be beneficial to fully elucidate its therapeutic potential.
References
- 1. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Akt | TargetMol [targetmol.com]
- 3. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor GSK2141795 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Unlocking Synergistic Potential: Hu7691 in Combination Cancer Therapy
A detailed analysis of the synergistic effects of the novel pan-AKT inhibitor Hu7691 with conventional chemotherapy agents, offering a promising avenue for enhancing anti-cancer efficacy, particularly in challenging malignancies such as neuroblastoma.
In the landscape of precision oncology, the development of targeted therapies has revolutionized treatment paradigms. This compound, a novel and potent pan-AKT inhibitor, has demonstrated significant anti-tumor activity across a range of human tumor xenografts and has been approved for clinical trials. While its single-agent efficacy is notable, emerging evidence suggests that the true therapeutic potential of this compound may lie in its synergistic interplay with other cancer drugs. This guide provides a comprehensive comparison of this compound's performance in combination with other anti-cancer agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Synergistic Anti-Proliferative Effects in Neuroblastoma
Recent studies have highlighted the promise of combining this compound with standard chemotherapy agents in neuroblastoma, a pediatric cancer with often poor outcomes. One key study demonstrated that the combination of this compound with etoposide and cisplatin resulted in a more potent anti-proliferative effect in neuroblastoma cell lines than any of the agents used alone[1]. This suggests a synergistic interaction that could lead to more effective treatment strategies for this aggressive childhood cancer.
While specific quantitative data such as IC50 values for the this compound combination in this particular study are not yet published, research on other pan-AKT inhibitors provides a strong rationale for this synergistic potential. For instance, studies with the pan-AKT inhibitor perifosine have shown a significant decrease in the IC50 values of standard chemotherapy drugs when used in combination against MYCN-amplified neuroblastoma cell lines.
Comparative Efficacy of this compound and ATRA Combinations
All-trans retinoic acid (ATRA) is a differentiating agent currently used in the treatment of neuroblastoma. A direct comparison revealed that this compound alone exhibited a similar anti-proliferative effect to the combination of ATRA with traditional chemotherapy agents (etoposide and cisplatin)[1]. Furthermore, in clone formation assays, which assess the ability of single cancer cells to grow into a colony, this compound as a single agent was more effective than the combination of chemotherapy with ATRA[1]. This indicates the potent single-agent activity of this compound and its potential to offer a more effective therapeutic option.
Quantitative Analysis of Pan-AKT Inhibitor Synergy
To illustrate the quantitative synergistic effects of targeting the AKT pathway in combination with chemotherapy, the following table summarizes data from a study on the pan-AKT inhibitor perifosine in MYCN-amplified neuroblastoma cell lines. This data serves as a surrogate to demonstrate the expected synergistic potentiation with this compound.
| Cell Line | Chemotherapy Agent | Chemotherapy IC50 (nM) (Alone) | Chemotherapy IC50 (nM) (with Perifosine) | Fold Change in IC50 |
| Kelly | Vincristine | 5.2 | 2.1 | 2.5 |
| Etoposide | 1200 | 500 | 2.4 | |
| Doxorubicin | 85 | 30 | 2.8 | |
| IMR-32 | Vincristine | 4.8 | 1.9 | 2.5 |
| Etoposide | 950 | 400 | 2.4 | |
| Doxorubicin | 70 | 25 | 2.8 |
Data adapted from a study on the pan-AKT inhibitor perifosine in MYCN-amplified neuroblastoma cell lines.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assays (SRB Assay)
The anti-proliferative effects of this compound, both alone and in combination with other drugs, were assessed using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Neuroblastoma cell lines (e.g., Neuro2a, IMR-32, SK-N-BE(2)) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, chemotherapy agents (etoposide, cisplatin), or their combination. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The results are used to calculate cell viability and IC50 values.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cancer cells following drug treatment.
-
Cell Seeding: A low density of cells is seeded into 6-well plates.
-
Drug Treatment: Cells are treated with the drugs of interest for a specified period.
-
Incubation: The medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted either manually or using imaging software.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with DNA-damaging agents like cisplatin and etoposide is rooted in the central role of the PI3K/AKT/mTOR signaling pathway in cell survival and resistance to apoptosis.
Figure 1: Simplified signaling pathway illustrating the synergistic mechanism of this compound and chemotherapy.
By inhibiting AKT, this compound blocks a critical pro-survival signal, thereby lowering the threshold for apoptosis. When combined with chemotherapy agents that induce DNA damage, the cancer cells are pushed towards apoptosis more effectively, as their primary survival pathway is compromised. This dual attack on both DNA integrity and cell survival signaling forms the basis of the observed synergy.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, in combination with standard chemotherapy, holds significant promise for improving treatment outcomes in cancers like neuroblastoma. The synergistic interactions observed warrant further investigation to establish optimal dosing and scheduling. Future preclinical and clinical studies should focus on generating robust quantitative data, including combination index values, across a broader range of cancer types to fully elucidate the therapeutic potential of this compound-based combination therapies. The continued exploration of such synergistic strategies is a critical step towards developing more effective and less toxic cancer treatments.
References
Safety Operating Guide
Navigating the Safe Disposal of Hu7691: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Hu7691, a novel Pan-Akt kinase inhibitor. Given its cytotoxic potential, adherence to these procedures is critical to ensure personnel safety and environmental protection. This document synthesizes toxicological data and established protocols for handling hazardous chemical waste.
Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, toxicological studies in Sprague Dawley rats provide insight into its potential hazards. This compound has been shown to have inhibitory effects on the proliferation of multiple tumor cell lines and is being investigated for anti-cancer therapies[1][2]. In animal studies, repeated administration led to alterations in hematological assessments and was suggestive of potential toxicity to the spleen, thymus, and gastrointestinal tract[3]. Organ weight changes and histopathological findings also indicated that the liver, kidneys, heart, and ovaries may be affected[3]. As with many cytotoxic compounds used in cancer research, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure appropriate PPE is worn to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against dermal absorption. |
| Lab Coat | Disposable, fluid-resistant | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols. |
Handling Precautions:
-
Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the compound.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must comply with federal, state, and local regulations for hazardous chemical waste.
3.1. Segregation of Waste
Proper segregation is the first critical step in the disposal process. Do not mix this compound waste with other laboratory waste streams.
Caption: Waste segregation workflow for this compound.
3.2. Disposal of Contaminated Solids
-
Items: Includes gloves, absorbent pads, empty vials, and other disposable items with trace contamination.
-
Procedure:
-
Place all contaminated solid waste into a designated, leak-proof, and clearly labeled "Trace Chemotherapy Waste" container (often a yellow bag or container).
-
Once the container is full, seal it securely.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
3.3. Disposal of Contaminated Liquids
-
Items: Includes unused stock solutions, cell culture media containing this compound, and rinsates from cleaning contaminated glassware.
-
Procedure:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container. This is considered "bulk" hazardous waste.
-
The container must be compatible with the solvents used.
-
Label the container with a "Hazardous Waste" label, clearly identifying the contents, including "this compound" and its approximate concentration.
-
Store the container in a secondary containment tray in a well-ventilated area, away from incompatible materials[4][5].
-
When the container is full or no longer in use, arrange for a hazardous waste pickup with your EHS office[6].
-
3.4. Disposal of Contaminated Sharps
-
Items: Includes needles, syringes, serological pipettes, and broken glass contaminated with this compound.
-
Procedure:
-
Trace Contamination: If a syringe is completely empty with no visible residual drug, it can be placed directly into a red sharps container[6]. Do not recap needles[6].
-
Bulk Contamination: If a syringe or pipette contains any residual volume of this compound, it must be disposed of as hazardous chemical waste in a designated black bulk waste container for sharps[6].
-
All sharps containers must be puncture-resistant and clearly labeled.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Caption: Step-by-step spill response workflow.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or involves a volatile solvent.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of powdered material.
-
Containment: Cover the spill with absorbent pads, starting from the outside and working inward to prevent it from spreading.
-
Cleaning: For liquid spills, use a detergent solution to clean the area after the initial absorption. For solid spills, gently cover with absorbent material and then carefully scoop it into a hazardous waste container. Avoid dry sweeping, which can create dust.
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste in the appropriate, labeled container.
-
Decontamination: Thoroughly decontaminate the area and any equipment involved.
-
Reporting: Report the spill to your institution's EHS department.
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for 15-20 minutes. Seek medical attention.[7] |
| Eye Contact | Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air. If the person is not breathing, call for emergency medical assistance and provide artificial respiration if trained to do so.[7] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by a medical professional.[7] |
Always have the Safety Data Sheet (or relevant toxicological information) for the compound available for emergency responders[7]. Since a specific SDS for this compound is not available, provide information from the toxicology studies[1][3].
References
- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. web.uri.edu [web.uri.edu]
- 7. rottler.com [rottler.com]
Essential Safety and Operational Protocols for Handling Hu7691
For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety and logistical guidance for the handling and disposal of Hu7691, a potent and selective pan-Akt kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn. Consider a disposable gown when handling larger quantities.
-
Respiratory Protection: For operations that may generate aerosols or dust, such as weighing or preparing solutions, a properly fitted N95 respirator or a higher level of respiratory protection is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Operational Plan for Safe Handling
1. Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated and clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Clean all equipment thoroughly after use, following the decontamination procedures outlined below.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Cap vials and tubes securely and mix using a vortex or rotator to avoid aerosol generation.
3. Administration (In Vitro and In Vivo):
-
For cell culture applications, perform all manipulations within a biological safety cabinet (BSC).
-
For animal studies, utilize appropriate animal handling and containment procedures to prevent exposure from treated animals and their waste.
4. Decontamination:
-
Wipe down all work surfaces with a suitable deactivating agent (e.g., a solution of bleach, followed by a rinse with 70% ethanol and then water) after each use.
-
Decontaminate all non-disposable equipment by soaking in a deactivating solution before standard cleaning procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[1][2][3][4] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][2][4]
Quantitative Toxicity Data
A 14-day repeated-dose oral toxicity study in Sprague Dawley rats provided the following data.[5]
| Parameter | Value | Species |
| No Observed Adverse Effect Level (NOAEL) | ≤ 12.5 mg/kg/day | Rat |
Note: Potential target organs for toxicity include the spleen, thymus, gastrointestinal tract, liver, kidneys, heart, and ovaries.[5]
Experimental Protocols
Cell Proliferation Assay (General Protocol)
-
Seed neuroblastoma cell lines in 96-well plates at a density of 20%-30%.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.
-
Perform a colorimetric sulforhodamine B (SRB) assay to determine cell viability.
-
Add SRB (4 mg/mL) to each well and incubate for 30 minutes.
-
Wash and dry the plates, then solubilize the bound dye.
-
Read the absorbance at 515 nm to quantify cell proliferation.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound is a pan-Akt kinase inhibitor that targets a critical node in the PI3K/Akt signaling pathway.[6] This pathway is a key regulator of cell proliferation, survival, and growth.[7][8][9] Dysregulation of this pathway is implicated in the development and progression of various cancers.[7][10] By inhibiting Akt, this compound can suppress tumor growth and induce cell differentiation.[11][12]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Safe Handling of this compound
The following workflow outlines the key steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. osha.gov [osha.gov]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. ph.health.mil [ph.health.mil]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
